1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-3-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-9-4-6(7)5(2)8-9;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIPMKVKGUOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669502 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197230-21-9 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and a standard characterization workflow for the heterocyclic compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This molecule belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.
Core Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, data is available for the corresponding dihydrochloride salt. This form is common for improving the stability and solubility of amine-containing compounds. The following table summarizes the available physicochemical data.
| Property | Value | Notes |
| Compound Name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride | Data pertains to the dihydrochloride salt.[1] |
| Molecular Formula | C₆H₁₃Cl₂N₃ | For the dihydrochloride salt.[1] |
| Molecular Weight | 198.09 g/mol | For the dihydrochloride salt.[1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | The compound is noted to be moisture sensitive.[2] |
| InChI Key | BUTOBTHSCSCHMK-UHFFFAOYSA-N | For the dihydrochloride salt.[1] |
| SMILES | Cl.Cl.CCn1cc(N)c(C)n1 | For the dihydrochloride salt.[1] |
| CAS Number | Data not available for this specific isomer | Related isomers have assigned CAS numbers (e.g., 1803601-55-9 for the 3-ethyl-1-methyl isomer hydrochloride).[3] |
Experimental Protocols: A Plausible Synthetic Route
Objective: To synthesize this compound.
Overall Strategy:
-
Step 1: Pyrazole Formation. Synthesis of the 1-Ethyl-3-methyl-1H-pyrazole core via condensation.
-
Step 2: Nitration. Introduction of a nitro group at the C4 position of the pyrazole ring.
-
Step 3: Reduction. Reduction of the 4-nitro group to a 4-amino group.
-
Step 4: Salt Formation. Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.
Detailed Methodology:
-
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
-
To a stirred solution of ethylhydrazine in a suitable solvent such as ethanol, add a 1,3-dicarbonyl compound like 2-methyl-3-oxobutanal (or its synthetic equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of starting materials.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude 1-Ethyl-3-methyl-1H-pyrazole, for instance, by vacuum distillation or column chromatography.
-
-
Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the 1-Ethyl-3-methyl-1H-pyrazole from Step 1 to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
Stir the reaction at a low temperature for a specified period, monitoring the reaction progress.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to yield 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.
-
-
Step 3: Reduction to 1-Ethyl-3-methyl-1H-pyrazol-4-amine
-
Dissolve the nitropyrazole from Step 2 in a solvent like ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.
-
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
-
-
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-Ethyl-3-methyl-1H-pyrazol-4-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the final product, this compound.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthesis and a general workflow for characterizing a novel compound of this nature.
Caption: A plausible four-step synthesis route for the target compound.
Caption: A standard workflow for characterizing a new chemical entity.
Biological and Medicinal Context
While specific biological activities for this compound have not been detailed in major publications, the aminopyrazole scaffold is a cornerstone in modern drug discovery. Pyrazole derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antibacterial activities.[6][7][8] The functional groups on the pyrazole ring—in this case, the ethyl, methyl, and primary amine groups—provide vectors for further chemical modification, making this compound a potentially valuable building block for creating libraries of new chemical entities for high-throughput screening.
Conclusion
This compound is a heterocyclic compound with potential as a synthetic intermediate in pharmaceutical research and development. This guide provides the core available physicochemical data, outlines a chemically sound, multi-step synthesis protocol, and presents a standard workflow for its characterization. The established biological relevance of the aminopyrazole class underscores the potential utility of this and related compounds in the search for novel therapeutic agents.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. agilent.com [agilent.com]
- 7. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural determination is paramount for understanding structure-activity relationships and for drug development. This document outlines the analytical techniques and methodologies used to confirm the molecular structure of the title compound, presenting predicted spectroscopic data and detailed experimental protocols. The guide also visualizes the logical workflow of the structure elucidation process and explores a relevant signaling pathway where pyrazole derivatives have shown activity.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds that are key building blocks in the development of new therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure. Therefore, unambiguous confirmation of the structure is a critical step in the research and development process. This guide details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete structure elucidation of this compound.
Molecular Structure:
-
Chemical Name: this compound
-
Molecular Formula: C₆H₁₄Cl₂N₃
-
Molecular Weight: 198.10 g/mol [2]
-
CAS Number: 1185293-13-3
Predicted Spectroscopic Data
Due to the unavailability of published experimental spectra for this compound, the following tables summarize the predicted quantitative data based on the analysis of structurally similar pyrazole derivatives. This data serves as an illustrative guide for researchers performing this analysis.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~7.5 | s | 1H | Pyrazole ring proton |
| -CH₂- (Ethyl) | ~4.1 | q | 2H | Methylene protons |
| -CH₃ (Methyl) | ~2.2 | s | 3H | Methyl protons on pyrazole |
| -CH₃ (Ethyl) | ~1.4 | t | 3H | Methyl protons of ethyl group |
| -NH₃⁺ | ~4.8 | br s | 3H | Ammonium protons |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-3 | ~148 |
| C-5 | ~130 |
| C-4 | ~110 |
| -CH₂- (Ethyl) | ~45 |
| -CH₃ (Methyl) | ~12 |
| -CH₃ (Ethyl) | ~15 |
Predicted FT-IR Data
Table 3: Predicted FT-IR Characteristic Absorption Bands (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine salt) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Medium | C=N stretching (pyrazole ring) |
| ~1580 | Medium | N-H bending (amine salt) |
| ~1460 | Medium | C-H bending (CH₂ and CH₃) |
| ~1380 | Medium | C-H bending (CH₃) |
| ~1250 | Medium | C-N stretching |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation (ESI+)
| m/z | Predicted Identity |
| 126.1182 | [M+H]⁺ (free base) |
| 111.0971 | [M+H - CH₃]⁺ |
| 97.0815 | [M+H - C₂H₅]⁺ |
| 82.0659 | [M+H - C₂H₅N]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., DSS or TMSP for D₂O) if quantitative analysis is required.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
2D NMR (COSY, HSQC, HMBC): These experiments should be performed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the beam path and record the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The mass range should be set to scan from m/z 50 to 500.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.
Visualizations
Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of the target compound.
Predicted ¹H-¹³C HSQC Connectivity
Caption: Predicted ¹H-¹³C HSQC correlations for the title compound.
Pyrazole Derivatives in the MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.
Conclusion
References
In-Depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited availability of specific data for the hydrochloride salt, this guide primarily focuses on the properties of the more frequently documented 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride, a closely related compound. This document also outlines generalized experimental protocols for the synthesis and characterization of this class of compounds and explores their biological significance.
Core Physical and Chemical Characteristics
| Property | Value | Source |
| Chemical Name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride | |
| Molecular Formula | C₆H₁₃Cl₂N₃ | |
| Molecular Weight | 198.09 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C6H11N3.2ClH/c1-3-9-4-6(7)5(2)8-9;;/h4H,3,7H2,1-2H3;2*1H | |
| SMILES | Cl.Cl.CCn1cc(N)c(C)n1 |
Experimental Protocols
Generalized Synthesis of 4-Aminopyrazole Derivatives
The synthesis of 4-aminopyrazole derivatives can be achieved through various methods. A common approach involves the reduction of a corresponding 4-nitropyrazole precursor.
Objective: To synthesize 1-ethyl-3-methyl-1H-pyrazol-4-amine from a 4-nitropyrazole intermediate.
Materials:
-
1-ethyl-3-methyl-4-nitro-1H-pyrazole
-
Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve the 1-ethyl-3-methyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol.
-
Reduction:
-
Using Tin(II) chloride: Add an excess of Tin(II) chloride dihydrate to the solution and heat the mixture to reflux for several hours.
-
Using Catalytic Hydrogenation: Subject the solution to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.
-
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
For the Tin(II) chloride reduction, quench the reaction by making the solution basic with a sodium hydroxide solution and extract the product with an organic solvent.
-
For catalytic hydrogenation, filter off the catalyst.
-
-
Purification: Purify the resulting free base, 1-ethyl-3-methyl-1H-pyrazol-4-amine, using column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Determination of Physical Characteristics
The following are generalized protocols for determining the physical properties of amine hydrochloride salts.
Melting Point Determination:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.
Solubility Assessment:
-
Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample in a vial at a constant temperature (e.g., 25 °C).
-
Observation: Stir or shake the mixture vigorously for a set period. Observe if the solid dissolves completely.
-
Quantification (Optional): If the substance does not fully dissolve, incrementally add more solvent until complete dissolution is achieved to determine the approximate solubility. For precise measurements, analyze the concentration of the saturated solution using techniques like UV-Vis spectroscopy or HPLC.
Biological Context and Signaling Pathways
4-Aminopyrazole derivatives are recognized for their significant biological activities, particularly as inhibitors of various protein kinases.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] The 4-aminopyrazole scaffold can serve as a template for the design of potent and selective kinase inhibitors.[1][3]
Caption: Conceptual signaling pathway illustrating the inhibitory action of 4-aminopyrazole derivatives on a kinase cascade.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a novel pyrazole derivative like this compound.
References
- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1803601-55-9)
A comprehensive overview of the chemical properties, synthesis, and potential biological significance of a novel pyrazole compound for researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a summary of the available information on this compound, including its chemical properties and a generalized approach to its synthesis. Currently, there is a notable lack of in-depth experimental data and biological studies specifically pertaining to this compound in publicly accessible scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. The chemical structure reveals a pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position, supplied as a hydrochloride salt. The presence of both hydrogen bond donors and acceptors suggests its potential for interaction with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1803601-55-9 | Various Chemical Suppliers |
| Molecular Formula | C₆H₁₂ClN₃ | Aaron Chemicals[1], Biosynth[2] |
| Molecular Weight | 161.63 g/mol | Aaron Chemicals[1], Biosynth[2] |
| Canonical SMILES | CCC1=NN(C=C1N)C.Cl | Biosynth[2] |
| Physical Description | Solid (predicted) | General Chemical Knowledge |
| Solubility | Soluble in polar solvents (predicted) | General Chemical Knowledge |
Synthesis and Experimental Protocols
Generalized Synthetic Workflow
A plausible synthetic route would likely involve the cyclization of a suitably substituted precursor. A generalized workflow for the synthesis of substituted aminopyrazoles is depicted below. This would typically start from a β-keto nitrile or a similar reactive intermediate, followed by condensation with a hydrazine derivative, and subsequent functional group manipulations.
Caption: Generalized workflow for pyrazole synthesis.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol based on general pyrazole synthesis principles. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
-
Step 1: Synthesis of a substituted pyrazole precursor. This could involve the reaction of a β-dicarbonyl compound with ethylhydrazine to form the core pyrazole ring.
-
Step 2: Nitration of the pyrazole ring. The formed pyrazole from Step 1 would be subjected to nitration conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position.
-
Step 3: Reduction of the nitro group. The 4-nitro-1-ethyl-3-methyl-1H-pyrazole would then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.
-
Step 4: Hydrochloride salt formation. The resulting 1-Ethyl-3-methyl-1H-pyrazol-4-amine free base would be dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.
-
Purification. The final product would be purified by recrystallization from an appropriate solvent system to yield the desired this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
However, the broader class of pyrazole-containing compounds has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:
-
Anti-inflammatory: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer: Some pyrazoles have shown efficacy as kinase inhibitors or inducers of apoptosis in cancer cell lines.
-
Antimicrobial: The pyrazole nucleus is present in some antibacterial and antifungal agents.
-
Central Nervous System (CNS) Activity: Certain pyrazoles have demonstrated effects on CNS targets.
Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic applications. A logical workflow for such a screening process is outlined below.
References
Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the physicochemical properties, synthesis, and structural representation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its hydrochloride salts.
Physicochemical Properties
1-Ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole that is often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It is typically available as a hydrochloride salt to improve its stability and handling properties. The most commonly available form is the dihydrochloride salt.
Data Summary
The quantitative data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized in the table below.
| Property | 1-Ethyl-3-methyl-1H-pyrazol-4-amine (Free Base) | 1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride |
| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ |
| Molecular Weight | 125.17 g/mol [1] | 198.09 g/mol |
| Physical Form | Not specified (likely an oil or low-melting solid) | Solid |
| InChI Key | IHOYUFHPGKNPEJ-UHFFFAOYSA-N (for an isomer) | BUTOBTHSCSCHMK-UHFFFAOYSA-N |
| SMILES String | CCN1C=C(C=N1)NC (for an isomer) | Cl.Cl.CCn1cc(N)c(C)n1 |
Note: Data for the free base is inferred from isomeric compounds and the dihydrochloride salt information.
Structural Information
The core structure consists of a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position. The hydrochloride salt forms by the protonation of the basic nitrogen atoms.
Chemical Structure Diagram
Caption: Chemical structure of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.
Experimental Protocols: Synthesis of Substituted Pyrazoles
The synthesis of this compound is not explicitly detailed in the provided search results. However, a general approach for the synthesis of substituted pyrazoles can be outlined based on common organic chemistry principles and literature on related compounds. A plausible synthetic route would involve the condensation of a β-keto nitrile with an ethylhydrazine, followed by reduction of the resulting aminopyrazole.
General Synthetic Workflow for Substituted Pyrazoles
Caption: Generalized workflow for the synthesis of aminopyrazole hydrochlorides.
Example Protocol for a Related Pyrazole Synthesis:
A representative synthesis for a substituted aminopyrazole, 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride, is described as follows[2]:
-
A stirred mixture of 3-thiosemicarbazide (0.1 mole) and concentrated hydrochloric acid (1 mL) in absolute ethanol (150 mL) is cooled to 0°C in an ice bath.
-
Ethyl 2-chloroacetoacetate (0.1 mole) is added dropwise to the cooled mixture.
-
The reaction mixture is allowed to warm to ambient temperature, during which the thiosemicarbazide dissolves, the solution turns yellow, and a new precipitate forms.
-
The mixture is then heated at reflux for 3 hours.
-
After reflux, if all the material has not dissolved, the mixture is diluted with water and acidified with 3N hydrochloric acid to dissolve all solids except for sulfur.
-
The solution is filtered, and the filtrate is concentrated in vacuo.
-
The resulting oil is crystallized from acetone to yield the final product.
This protocol illustrates a common strategy for forming the pyrazole ring system, which could be adapted by using different starting materials to achieve the desired 1-ethyl-3-methyl-4-amino substitution pattern.
Applications in Research and Drug Development
Substituted pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. They are key structural motifs in a number of approved drugs. The this compound scaffold can serve as a versatile starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in ATP-competitive kinase inhibitors.
-
Anticancer Agents: Many pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]
-
Anti-inflammatory Agents: The pyrazole structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Some pyrazole derivatives exhibit antibacterial and antifungal properties.[4]
The amine functional group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.
Signaling Pathway Interaction (Hypothetical)
The following diagram illustrates a hypothetical mechanism by which a drug candidate derived from this pyrazole scaffold might interact with a generic signaling pathway, for example, by inhibiting a key kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.
References
- 1. 1-ethyl-N-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 63089508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Biological Activity Screening of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct biological activity data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is publicly available. This guide provides a framework for its biological screening based on the activities of structurally related pyrazole derivatives. The experimental protocols and potential mechanisms of action are extrapolated from published research on analogous compounds and should be adapted and validated for the specific target molecule.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] The compound this compound belongs to this versatile class of heterocyclic compounds. Its structural features, including the substituted pyrazole ring and the primary amine, suggest potential for various biological interactions. This document outlines a proposed strategy for the comprehensive biological activity screening of this compound, drawing upon established methodologies for similar pyrazole analogs.
Predicted Biological Activities and Screening Strategy
Based on the extensive literature on pyrazole derivatives, a tiered screening approach is recommended for this compound. The primary focus should be on anti-inflammatory and anticancer activities, with secondary screening for antimicrobial and antioxidant potential.
Workflow for Biological Activity Screening
Caption: Proposed workflow for the biological activity screening of this compound.
Potential Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5]
Table 1: Representative Anti-inflammatory Activity of Related Pyrazole Derivatives
| Compound/Analog | Assay | Target/Enzyme | IC50 / % Inhibition | Reference Compound |
| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | In vivo | ≥84.2% inhibition | Diclofenac |
| Indole-based pyrazoles | Carrageenan-induced paw edema | In vivo | Promising activity | Indomethacin |
| 1,3,4,5-tetrasubstituted pyrazole derivatives | In vitro anti-inflammatory | Not specified | 93.80% inhibition | Diclofenac sodium |
| Pyrazolo[3,4-d]pyrimidinone derivatives | COX-2 Inhibition | COX-2 | IC50: 0.266 µM | Celecoxib |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from studies on other pyrazole derivatives and would need to be optimized.[6]
-
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Amplector Red reagent.
-
Test compound dissolved in DMSO.
-
Celecoxib (positive control for COX-2), Indomethacin (positive control for COX-1).
-
Assay buffer (e.g., Tris-HCl).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control drugs.
-
In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.
-
Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined period (e.g., 10 minutes).
-
Measure the product (e.g., prostaglandin H2) formation, often via a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Potential Signaling Pathway Involvement in Inflammation
Caption: Simplified diagram of the cyclooxygenase pathway and the potential inhibitory action of the test compound.
Potential Anticancer Activity
Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]
Table 2: Representative Anticancer Activity of Related Pyrazole Derivatives
| Compound/Analog | Cell Line | Assay | IC50 / Activity | Reference |
| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | RKO (colorectal carcinoma) | Cytotoxicity | IC50: 9.9 µM (for compound 3i) | [7] |
| 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-based BRD9 binders | HeLa, A375 | Antiproliferative | Promising activity (for compound 5) | [8] |
| Pyrazolo[3,4-b]pyridine derivatives | A172, U87MG, A375, A2058, Panc0504 | Antiproliferative | Not specified | [9] |
Experimental Protocol: In Vitro Antiproliferative Assay (SRB Assay)
This is a common method for assessing cytotoxicity.[9]
-
Objective: To evaluate the antiproliferative effect of this compound on various cancer cell lines.
-
Materials:
-
Selected cancer cell lines (e.g., HeLa, A375, RKO).
-
Appropriate cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Doxorubicin or other standard anticancer drug (positive control).
-
Sulforhodamine B (SRB) solution.
-
Trichloroacetic acid (TCA).
-
Tris base solution.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and positive control for a specified duration (e.g., 72 hours).
-
Fix the cells with cold TCA.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Potential Mechanism of Action in Cancer
Caption: Potential mechanisms of anticancer activity, including induction of cell cycle arrest and apoptosis.
Secondary Screening: Antimicrobial and Antioxidant Activities
Antimicrobial Activity:
Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial and fungal strains.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbe without compound) and negative (broth only) controls.
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Antioxidant Activity:
The antioxidant potential of pyrazole derivatives has also been reported.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Objective: To assess the free radical scavenging activity of the test compound.
-
Procedure:
-
Prepare different concentrations of the test compound.
-
Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging and the IC50 value. Ascorbic acid is often used as a standard.[7]
-
Conclusion
While direct biological data for this compound is scarce, the extensive research on the pyrazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed screening cascade, starting with anti-inflammatory and anticancer assays, followed by antimicrobial and antioxidant evaluations, offers a comprehensive approach to elucidating its biological profile. The experimental protocols provided herein serve as a foundation for initiating these studies, with the understanding that optimization will be necessary. Further investigation into the specific mechanisms of action will be warranted should promising activity be identified in the initial screens.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
In-depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride Mechanism of Action Studies
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Despite its availability from various chemical suppliers for research purposes, dedicated studies detailing its biological targets, associated signaling pathways, and pharmacological effects could not be identified.
This guide, therefore, serves to highlight the absence of specific data for the target compound and provides a broader context of the known biological activities of the pyrazole scaffold, from which its potential actions might be inferred for future research.
This compound: Current Status
Searches of prominent scientific databases and research publications did not yield any studies that have investigated the mechanism of action of this compound. As such, there is no quantitative data, such as IC50 or Ki values, to summarize, nor are there established experimental protocols for its biological assessment. The compound is primarily listed in chemical supplier catalogs as a research chemical.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
While information on the specific ethyl-methyl-pyrazol-amine derivative is lacking, the core pyrazole structure is a well-established "privileged scaffold" in medicinal chemistry. This designation is due to its versatile synthetic accessibility and its presence in numerous compounds with a wide range of biological activities.
Derivatives of pyrazole have been shown to exhibit a broad spectrum of pharmacological effects, including but not limited to:
-
Anti-inflammatory: Many pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer: The pyrazole nucleus is a key component of several anticancer agents, with mechanisms that can include kinase inhibition and induction of apoptosis.
-
Antimicrobial: Various pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi.
-
Analgesic and Antipyretic: The pyrazole ring is found in several non-steroidal anti-inflammatory drugs (NSAIDs) that possess pain-relieving and fever-reducing properties.
-
Kinase Inhibition: The pyrazole structure is a common feature in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes.
The diverse biological activities of pyrazole derivatives suggest that this compound could potentially interact with a variety of biological targets. However, without specific experimental data, any discussion of its mechanism of action remains speculative.
Future Research Directions
The absence of data on the mechanism of action for this compound presents an open area for investigation. A logical first step for researchers interested in this compound would be to conduct broad biological screening assays.
A suggested initial experimental workflow could be as follows:
Caption: Proposed workflow for elucidating the mechanism of action.
Conclusion
For researchers, scientists, and drug development professionals, this compound represents an unexplored small molecule. While the broader family of pyrazole derivatives is rich in biological activity, the specific mechanism of action for this compound remains to be determined. The information presented here underscores the need for foundational research to characterize its pharmacological profile and identify its molecular targets. Until such studies are conducted and published, any application of this compound in targeted research will be based on inference from the wider pyrazole literature rather than direct evidence.
Potential Therapeutic Applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride based on the known biological activities of the broader pyrazole class of compounds. As of the latest literature review, no specific biological data, including therapeutic targets or mechanism of action, is publicly available for this compound. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals, outlining hypothetical therapeutic avenues and suggested experimental approaches.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds. Molecules incorporating the pyrazole moiety have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects. This diverse activity profile suggests that pyrazole derivatives can be designed to interact with a variety of biological targets. Given this context, this compound, as a member of this chemical class, holds potential for therapeutic development. This guide will explore its hypothetical therapeutic targets and propose experimental workflows for their validation.
Postulated Therapeutic Targets
Based on the activities of structurally related pyrazole-containing compounds, several potential therapeutic targets can be postulated for this compound. These include, but are not limited to, protein kinases, inflammatory enzymes, and receptors involved in neurological pathways.
Protein Kinase Inhibition
Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
Hypothetical Targets:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are key drivers of angiogenesis and tumor growth.
-
Non-Receptor Tyrosine Kinases: Including members of the Src family kinases and Bruton's tyrosine kinase (BTK), which play significant roles in cancer cell signaling and immune cell function.
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, and Mitogen-Activated Protein Kinases (MAPKs) like p38, which are involved in inflammatory signaling.
A proposed signaling pathway that could be targeted by this compound is the generic receptor tyrosine kinase pathway illustrated below.
Modulation of Inflammatory Pathways
The anti-inflammatory properties of many pyrazole-containing drugs are well-documented. These compounds often target key enzymes in inflammatory cascades.
Hypothetical Targets:
-
Cyclooxygenase (COX) Enzymes: Specifically, selective inhibition of COX-2 over COX-1 is a common mechanism for anti-inflammatory drugs with reduced gastrointestinal side effects.
-
Lipoxygenase (LOX) Enzymes: Inhibition of 5-LOX can reduce the production of leukotrienes, which are potent inflammatory mediators.
-
Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a key intracellular second messenger that can suppress inflammation.
Proposed Experimental Workflows
To investigate the potential therapeutic targets of this compound, a systematic experimental approach is recommended. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Initial Target Screening
A broad in vitro screening approach is recommended to identify initial "hits."
Table 1: Suggested Initial Screening Panels
| Panel Type | Description | Key Information Gained |
| Kinase Panel | A comprehensive panel of recombinant human protein kinases (e.g., >400 kinases) to assess inhibitory activity at a fixed concentration (e.g., 1 or 10 µM). | Identification of potential kinase targets. |
| Enzyme Panel | A panel of enzymes relevant to inflammation (e.g., COX-1, COX-2, 5-LOX, PDE4) and other disease areas. | Identification of non-kinase enzyme targets. |
| Receptor Binding Panel | A panel of common G-protein coupled receptors (GPCRs) and ion channels. | Assessment of off-target effects and potential neurological targets. |
Cell-Based Functional Assays
Parallel to biochemical screening, the compound should be evaluated in various cell-based assays to assess its functional effects.
Table 2: Recommended Cell-Based Assays
| Assay Type | Cell Line(s) | Endpoint Measurement | Potential Indication |
| Cancer Cell Proliferation | A panel of cancer cell lines (e.g., NCI-60) | Cell viability (e.g., MTT, CellTiter-Glo) | Anticancer activity |
| Cytokine Release | LPS-stimulated PBMCs or macrophages | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) measured by ELISA. | Anti-inflammatory activity |
| Neuronal Viability | Neuronal cell lines (e.g., SH-SY5Y) | Cell viability in the presence of a neurotoxin. | Neuroprotective effects |
Hit Confirmation and Mechanistic Studies
Positive hits from the initial screens should be followed up with more detailed studies.
Experimental Protocols:
-
IC50/EC50 Determination: For any confirmed hits, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) in cell-based assays. This involves serially diluting the compound and measuring its effect at each concentration.
-
Mechanism of Action Studies:
-
Western Blotting: To confirm the inhibition of a specific signaling pathway in cells. For example, if a kinase is identified as a target, the phosphorylation status of its downstream substrates can be assessed by Western blot analysis.
-
Target Engagement Assays: Techniques such as cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the intended target in a cellular context.
-
Gene Silencing (siRNA/shRNA): To validate that the observed cellular phenotype is dependent on the identified target. Knockdown of the target protein should phenocopy the effect of the compound.
-
Conclusion
While there is currently no specific biological data available for this compound, its chemical structure places it within a class of compounds with significant therapeutic potential. The hypothetical targets and experimental workflows outlined in this guide provide a rational starting point for the investigation of this molecule. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in elucidating its pharmacological profile and identifying its potential as a novel therapeutic agent. Researchers are encouraged to use this guide as a framework for their investigations, with the understanding that the specific biological activities of this compound remain to be determined.
In Vitro Evaluation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride: A Methodological Guide
Disclaimer: As of December 2025, publicly accessible research literature and patents do not contain specific in vitro evaluation data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This guide is therefore intended to serve as a comprehensive methodological framework for researchers, scientists, and drug development professionals. The experimental protocols, data presentation, and potential mechanisms of action are based on established evaluation practices for analogous pyrazole-based compounds with demonstrated biological activities.
The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The strategic in vitro evaluation of a novel pyrazole derivative, such as this compound, is a critical first step in elucidating its potential as a therapeutic agent. This document outlines a series of recommended in vitro assays and methodologies to comprehensively characterize its biological profile.
Prioritization of Initial Screening Targets
Based on the broad spectrum of activities associated with pyrazole derivatives, a tiered approach to in vitro screening is recommended. Initial efforts should focus on areas where pyrazoles have shown significant promise:
-
Anticancer Activity: Evaluation against a panel of human cancer cell lines is a primary starting point.
-
Anti-inflammatory Activity: Assays to determine the inhibition of key inflammatory mediators and enzymes are crucial.
-
Antimicrobial Activity: Screening against a representative panel of pathogenic bacteria and fungi can reveal potential anti-infective properties.
-
Enzyme Inhibition: Given that many pyrazole-containing drugs are enzyme inhibitors (e.g., COX-2, kinases), screening against relevant enzyme targets is warranted.
Recommended In Vitro Assays and Experimental Protocols
Anticancer Activity Evaluation
A fundamental component of the in vitro assessment is to determine the cytotoxic and antiproliferative effects of the compound.
a) Cytotoxicity/Antiproliferative Assays:
-
Objective: To quantify the concentration-dependent inhibitory effect of the compound on the growth of various cancer cell lines.
-
Recommended Cell Lines: A standard panel, such as the NCI-60, or a custom panel including representatives from major cancer types (e.g., breast: MCF-7; prostate: DU145; colon: HCT116; lung: A549; melanoma: A375). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.
-
Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
b) Apoptosis and Cell Cycle Analysis:
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.
-
Experimental Protocol (Flow Cytometry with Annexin V/PI Staining):
-
Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
-
Anti-inflammatory Activity Evaluation
a) COX Enzyme Inhibition Assay:
-
Objective: To assess the inhibitory effect of the compound on cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.
-
Experimental Protocol (Enzyme Immunoassay - EIA):
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both) in a reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a set incubation period, quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive EIA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
b) Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Objective: To measure the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Experimental Protocol (Griess Assay):
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Data |
| DU145 | Prostate Carcinoma | Data |
| HCT116 | Colorectal Carcinoma | Data |
| A549 | Lung Carcinoma | Data |
| Fibroblast | Normal | Data |
| IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of exposure. Values are presented as mean ± standard deviation from three independent experiments. |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Target | IC₅₀ (µM) ± SD |
| COX-1 Inhibition | Enzyme | Data |
| COX-2 Inhibition | Enzyme | Data |
| NO Inhibition | RAW 264.7 Cells | Data |
| IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity or nitric oxide production by 50%. Values are presented as mean ± standard deviation from three independent experiments. |
Visualization of Methodologies and Potential Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways that may be modulated by pyrazole derivatives.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
A Technical Guide to the Discovery and Synthesis of Novel 4-Amino-(1H)-pyrazole Derivatives as Potent JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the design, synthesis, and evaluation of a promising class of pyrazole derivatives: 4-amino-(1H)-pyrazoles targeting the Janus kinase (JAK) family of enzymes. Dysregulation of the JAK/STAT signaling pathway is a critical factor in the progression of various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[1][2] This document details the synthetic methodologies, presents key biological data, and illustrates the underlying mechanism of action for this novel class of compounds.
Introduction to Pyrazole Derivatives as Kinase Inhibitors
Pyrazole, a five-membered heterocyclic diamine ring, is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and ability to form multiple hydrogen bonds with biological targets.[3][4][5] This has led to the development of numerous pyrazole-containing drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6]
In recent years, the focus has intensified on pyrazole derivatives as inhibitors of protein kinases.[7][8] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling, which governs cell growth, survival, and immune responses.[9][10] The constitutive activation of the JAK/STAT pathway is linked to hematologic malignancies and solid tumors, making JAK inhibitors a highly sought-after class of anticancer agents.[1][11] This guide focuses on a series of 4-amino-(1H)-pyrazole derivatives designed to potently and selectively inhibit JAK enzymes.[1][2]
Synthesis of 4-Amino-(1H)-pyrazole Derivatives
The synthesis of the target pyrazole derivatives is achieved through a multi-step process, beginning with commercially available heterocyclic scaffolds. The general workflow involves the sequential substitution of chloro-groups on pyrimidine or related cores with various amines, followed by a final reaction with 4-amino-1H-pyrazole.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process where a di-chloro heterocyclic starting material is first reacted with a selected aromatic amine, followed by a subsequent reaction with 4-amino-1H-pyrazole to yield the final product. Microwave irradiation is utilized in the second step to improve reaction times and efficiency.[12]
Caption: General workflow for the synthesis of 4-amino-(1H)-pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-Based Intermediates (e.g., 2a-m) [1]
-
Reactants: 5-substituted-2,4-dichloropyrimidine and a selected aromatic amine.
-
Solvent & Conditions: The reaction conditions are varied depending on the specific amine used. Common systems include:
-
Ethanol (EtOH) with a base such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃), with temperatures ranging from room temperature (r.t.) to 80 °C.
-
N-Methyl-2-pyrrolidone (NMP) with a base like N,N-diisopropylethylamine (DIPEA) at 100 °C.
-
An aqueous solution of hydrochloric acid (HCl) at room temperature or 50 °C.
-
-
Procedure: The appropriate aromatic amine is added to a solution of the dichloropyrimidine in the chosen solvent system. The mixture is stirred for several hours (or days, in some cases) at the specified temperature.
-
Workup: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., water, ethanol), and dried to yield the intermediate compound.
Protocol 2: Synthesis of Final Pyrimidine-Based Pyrazole Derivatives (e.g., 3a-m) [1]
-
Reactants: The intermediate product from Protocol 1 (e.g., 2a-m) and 1H-pyrazol-4-amine.
-
Solvent & Catalyst: n-Butanol (n-BuOH) is used as the solvent with trifluoroacetic acid (TFA) as a catalyst.
-
Procedure: The intermediate, 1H-pyrazol-4-amine, and TFA are combined in n-BuOH. The reaction vessel is sealed and subjected to microwave irradiation at 120 °C for 1 hour.
-
Workup & Purification: The solvent is removed under reduced pressure. The residue is purified using column chromatography on silica gel to afford the final, pure 4-amino-(1H)-pyrazole derivative.
Biological Evaluation and Data
The synthesized compounds were evaluated for their ability to inhibit JAK family kinases and for their antiproliferative activity against various cancer cell lines.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against JAK1, JAK2, and JAK3 enzymes.
-
Methodology: A standard kinase assay (e.g., using ADP-Glo™ Kinase Assay) is employed.
-
Procedure:
-
The JAK enzyme is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
The test compound is added at varying concentrations (typically in a serial dilution).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent.
-
Data is normalized to control wells (containing DMSO vehicle) and plotted against compound concentration to calculate the IC₅₀ value.
-
Data Summary: Kinase Inhibition and Antiproliferative Activity
The quantitative data for key compounds are summarized below. Compound 3f emerged as a highly potent pan-JAK inhibitor, while compound 11b showed potent and selective antiproliferative effects.[1][2]
Table 1: In Vitro JAK Kinase Inhibition Data
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
|---|---|---|---|
| 3f | 3.4 | 2.2 | 3.5 |
| Ruxolitinib | 3.3 | 3.2 | 428 |
Data sourced from ACS Med. Chem. Lett. 2016, 7, 11, 1046–1051.[1]
Table 2: Antiproliferative Activity (IC₅₀) Against Cancer Cell Lines
| Compound | HEL (μM) | K562 (μM) | PC-3 (μM) | MCF-7 (μM) |
|---|---|---|---|---|
| 3f | 1.15 | 1.32 | 4.31 | 5.42 |
| 11b | 0.35 | 0.37 | >10 | >10 |
| Ruxolitinib | 0.48 | 1.11 | >10 | >10 |
Data sourced from ACS Med. Chem. Lett. 2016, 7, 11, 1046–1051.[1]
Mechanism of Action: Targeting the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[9][11] Its persistent activation is a known driver of oncogenesis.[1] The synthesized 4-amino-(1H)-pyrazole derivatives exert their anticancer effects by directly inhibiting the kinase activity of JAK enzymes, thereby blocking downstream signaling.
The JAK/STAT Signaling Pathway
The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[9] Activated JAKs then phosphorylate STAT proteins (Signal Transducer and Activator of Transcription). These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[9][10][11]
Caption: Inhibition of the JAK/STAT pathway by novel pyrazole derivatives.
By inhibiting JAKs, these pyrazole compounds prevent the phosphorylation of STATs, breaking the signaling chain. This halt in signal transduction prevents the expression of genes that drive tumor cell proliferation and survival, ultimately leading to the observed potent antiproliferative activity.[1]
Conclusion
The 4-amino-(1H)-pyrazole scaffold represents a highly effective framework for the design of potent JAK inhibitors. The synthetic routes are robust and amenable to the creation of diverse chemical libraries. Compounds such as 3f have demonstrated nanomolar potency against JAK1, JAK2, and JAK3, translating into significant antiproliferative effects in various cancer cell lines. These findings underscore the therapeutic potential of this compound class and provide a strong foundation for further optimization and preclinical development of novel pyrazole-based anticancer agents.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety and Toxicity Profile of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available public information regarding the safety and toxicity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and its related compounds. No specific toxicological studies, including LD50, acute or chronic toxicity, mutagenicity, or carcinogenicity, were found for this compound during a comprehensive literature search. The information presented herein is based on data for structurally similar compounds and the general chemical class of aminopyrazoles.
Introduction
This compound is a substituted aminopyrazole. The pyrazole scaffold is a prominent feature in many biologically active compounds and is of significant interest in medicinal chemistry and drug discovery.[1][2] Aminopyrazoles, in particular, are versatile frameworks that have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and anti-infective agents.[3][4][5] Given the potential for human exposure in research and pharmaceutical development, understanding the safety and toxicity profile of such compounds is of paramount importance.
This technical guide aims to provide an overview of the known safety information for compounds structurally related to this compound, offering a general perspective on the potential hazards associated with this class of molecules.
Physicochemical Information
Basic physicochemical information for the dihydrochloride salt of the target compound is available from commercial suppliers.
Table 1: Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl₂N₃ | |
| Molecular Weight | 198.09 g/mol | |
| Form | Solid | |
| Storage Class | 11 - Combustible Solids |
Toxicological Data Summary of Structurally Related Compounds
Due to the absence of specific toxicological data for this compound, this section summarizes the available information for related pyrazole derivatives. It is crucial to note that even minor structural modifications can significantly alter the toxicological profile of a compound. Therefore, the data below should be interpreted with caution and considered as indicative rather than definitive for the target compound.
Table 2: GHS Hazard Statements for Selected Pyrazole Derivatives
| Compound | CAS Number | GHS Hazard Statements | Reference |
| Pyrazole | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye damage. Causes damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects. | [6] |
| 3-Amino-1-methyl-1H-pyrazole | 1904-31-0 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | N/A | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [8] |
The GHS classifications for these related compounds suggest that the aminopyrazole class may present hazards including skin and eye irritation, and potential for organ toxicity with prolonged exposure.
General Safety and Handling Precautions for Aminopyrazole Derivatives
Based on the Safety Data Sheets (SDS) for related compounds, the following general handling precautions are recommended when working with aminopyrazole derivatives in a laboratory setting.[6][7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
-
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are close to the workstation.
-
-
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Potential Biological Activities and Signaling Pathways of Aminopyrazoles
While no specific signaling pathway information is available for this compound, the broader class of aminopyrazoles has been studied for its interaction with various biological targets. These studies provide a context for potential mechanisms of action and toxicity.
Proposed Experimental Workflow for Toxicity Assessment
For novel compounds like this compound where toxicity data is lacking, a structured experimental approach is necessary to establish a safety profile. The following workflow outlines standard methodologies for assessing the toxicity of a new chemical entity.
Experimental Protocols
6.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.
6.1.2. Bacterial Reverse Mutation Test (Ames Test)
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Compound Exposure: Expose the bacterial strains to various concentrations of the test compound on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.
Conclusion and Recommendations
There is a significant lack of publicly available safety and toxicity data for this compound. The information on structurally related aminopyrazole compounds suggests a potential for skin and eye irritation, and possible organ toxicity upon prolonged exposure. The broad biological activity of the pyrazole class of compounds underscores the importance of a thorough toxicological evaluation.
For any research or development activities involving this compound, it is strongly recommended that a comprehensive safety assessment be conducted, following a workflow similar to the one outlined in this document. Until such data is available, this compound should be handled with caution, adhering to stringent safety protocols and utilizing appropriate personal protective equipment. Researchers should treat this compound as potentially hazardous and take all necessary precautions to minimize exposure.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Amino-Pyrazoles in Medicinal Chemistry: A Review (2023) | Matteo Lusardi | 31 Citations [scispace.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route is a multi-step process commencing from the readily available 3(5)-methylpyrazole.
Overall Synthesis Workflow
The synthesis is accomplished in four sequential steps:
-
Nitration of 3(5)-methylpyrazole to yield 3-methyl-4-nitropyrazole.
-
N-ethylation of 3-methyl-4-nitropyrazole to form 1-ethyl-3-methyl-4-nitropyrazole.
-
Reduction of the nitro group to an amine, yielding 1-ethyl-3-methyl-1H-pyrazol-4-amine.
-
Conversion of the amine to its hydrochloride salt for improved stability and handling.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-4-nitropyrazole
This procedure is adapted from the nitration of pyrazoles.
Materials:
-
3(5)-Methylpyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice bath.
-
Slowly add 3(5)-methylpyrazole (8.21 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (20 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 3-methyl-4-nitropyrazole as a solid.
Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitropyrazole
This protocol describes the N-alkylation of the pyrazole ring.
Materials:
-
3-Methyl-4-nitropyrazole
-
Ethyl Iodide (or Diethyl Sulfate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (16.6 g, 0.12 mol) in anhydrous DMF (100 mL), add 3-methyl-4-nitropyrazole (12.7 g, 0.1 mol).
-
Add ethyl iodide (9.6 mL, 0.12 mol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 1-ethyl-3-methyl-4-nitropyrazole.
Step 3: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine
This step involves the reduction of the nitro group to an amine using tin(II) chloride.[1][2][3][4][5]
Materials:
-
1-Ethyl-3-methyl-4-nitropyrazole
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH), 10 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 1-ethyl-3-methyl-4-nitropyrazole (15.5 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (112.8 g, 0.5 mol) to the solution.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (50 mL) dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and carefully basify by adding 10 M NaOH solution until the pH is >10 and the tin salts precipitate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Filter the combined organic extracts through a pad of Celite to remove any remaining tin salts.
-
Wash the filtrate with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain 1-ethyl-3-methyl-1H-pyrazol-4-amine as an oil or a low-melting solid.
Step 4: Synthesis of this compound
This is the final salt formation step.[6][7][8][9]
Materials:
-
1-Ethyl-3-methyl-1H-pyrazol-4-amine
-
Diethyl Ether, anhydrous
-
Hydrochloric Acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the crude 1-ethyl-3-methyl-1H-pyrazol-4-amine (from the previous step, assuming ~0.1 mol) in anhydrous diethyl ether (200 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension in the ice bath for an additional 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes the expected molecular weights and theoretical yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.
| Step | Starting Material | Product | M.W. ( g/mol ) of Product | Theoretical Yield (g) for 0.1 mol scale |
| 1 | 3(5)-Methylpyrazole | 3-Methyl-4-nitropyrazole | 127.10 | 12.71 |
| 2 | 3-Methyl-4-nitropyrazole | 1-Ethyl-3-methyl-4-nitropyrazole | 155.15 | 15.52 |
| 3 | 1-Ethyl-3-methyl-4-nitropyrazole | 1-Ethyl-3-methyl-1H-pyrazol-4-amine | 125.18 | 12.52 |
| 4 | 1-Ethyl-3-methyl-1H-pyrazol-4-amine | This compound | 161.64 | 16.16 |
References
- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis, purification, and characterization of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a versatile heterocyclic building block. Pyrazole derivatives are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of novel drug candidates, particularly kinase inhibitors.[1][3] The following protocols and data are intended to guide researchers in the efficient synthesis and application of this compound in pharmaceutical development.
Physicochemical and Safety Information
1-Ethyl-3-methyl-1H-pyrazol-4-amine is typically supplied as its dihydrochloride salt to improve stability and handling.[4]
Table 1: Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl₂N₃ | [4] |
| Molecular Weight | 198.09 g/mol | [4] |
| Appearance | Solid | [4] |
| SMILES String | Cl.Cl.CCn1cc(N)c(C)n1 | [4] |
| InChI Key | BUTOBTHSCSCHMK-UHFFFAOYSA-N | [4] |
Safety and Handling:
-
Causes skin and serious eye irritation.[5]
-
Harmful if swallowed.[5]
-
Personal Protective Equipment (PPE) such as gloves, lab coat, and safety goggles should be worn at all times.[6]
-
All manipulations should be performed in a well-ventilated fume hood.[6]
Experimental Protocols
Synthesis of this compound
This synthesis is a multi-step process involving the formation of the pyrazole ring, followed by nitration and subsequent reduction to the amine.
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole This procedure is based on the condensation reaction between ethylhydrazine and a β-diketone.
-
Materials: Ethylhydrazine, 2,4-pentanedione, Ethanol, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add 2,4-pentanedione (1.0 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Nitration of 1-Ethyl-3-methyl-1H-pyrazole
-
Materials: 1-Ethyl-3-methyl-1H-pyrazole, Fuming Nitric Acid, Sulfuric Acid.
-
Procedure:
-
Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-methyl-1H-pyrazole (1.0 eq) to the cooled sulfuric acid with stirring.
-
Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.
-
Step 3: Reduction of the Nitro Group and Salt Formation
-
Materials: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C), Hydrochloric Acid, Ethanol.
-
Procedure (Using SnCl₂):
-
Dissolve 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a precipitate of tin salts forms.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Filter the precipitate and wash with cold diethyl ether to obtain this compound.
-
Purification Protocol: Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol or diethyl ether.
-
Dry the purified crystals under vacuum.
-
Characterization Protocols
The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.
Table 2: Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), methyl group (singlet), pyrazole ring proton (singlet), and amine protons (broad singlet). Chemical shifts will be downfield due to the aromatic ring and electron-withdrawing groups. |
| ¹³C NMR | Signals for the ethyl carbons, methyl carbon, and the three distinct pyrazole ring carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyrazole ring). |
| Mass Spec (m/z) | The molecular ion peak corresponding to the free base (C₆H₁₁N₃) should be observed. |
| Purity (HPLC) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis and processing of 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl.
Caption: Role of the pyrazole scaffold in developing kinase inhibitors for therapeutic intervention.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for Cell-Based Assays Using 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the cellular effects of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The protocols outlined below are standard methods to assess cytotoxicity, induction of apoptosis, and cell cycle alterations, which are critical for characterizing the biological activity of novel chemical entities. Given that pyrazole derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, these assays provide a robust starting point for characterization.[1][2][3]
Overview of Potential Applications
This compound is a synthetic compound with a pyrazole core. The pyrazole scaffold is a key feature in many biologically active compounds and approved drugs.[1][3] Therefore, this compound could potentially be explored for its effects on various cellular processes. These protocols are designed to assess its potential as a modulator of:
-
Cell Viability and Cytotoxicity: Determining the dose-dependent effect of the compound on cell survival.
-
Apoptosis (Programmed Cell Death): Investigating whether the compound induces this key pathway of controlled cell death.
-
Cell Cycle Progression: Analyzing the impact of the compound on the different phases of the cell cycle.
-
Kinase Signaling: Pyrazole-containing compounds are often developed as kinase inhibitors.[4][5] While a specific target for this compound is not defined, a general kinase inhibition pathway is presented as a plausible mechanism to investigate.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | > 100 |
| 48 | 75.2 ± 5.1 | |
| 72 | 48.9 ± 3.8 | |
| HeLa | 24 | 92.1 ± 6.3 |
| 48 | 63.5 ± 4.7 | |
| 72 | 35.1 ± 2.9 | |
| A549 | 24 | > 100 |
| 48 | 88.4 ± 7.2 | |
| 72 | 59.6 ± 4.5 |
IC50 values represent the concentration of the compound required to inhibit cell viability by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in HeLa Cells (Annexin V/PI Staining)
| Treatment (48 hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound (35 µM) | 60.1 ± 3.5 | 25.8 ± 2.2 | 14.1 ± 1.8 |
| Compound (70 µM) | 35.7 ± 2.8 | 42.3 ± 3.1 | 22.0 ± 2.5 |
Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (Flow Cytometry)
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.4 ± 2.9 | 28.1 ± 1.7 | 16.5 ± 1.3 |
| Compound (35 µM) | 68.2 ± 3.4 | 15.3 ± 1.1 | 16.5 ± 1.2 |
| Compound (70 µM) | 75.1 ± 4.1 | 8.7 ± 0.9 | 16.2 ± 1.4 |
Data represent the mean percentage of cells in each phase of the cell cycle ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
Materials:
-
This compound
-
Cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[9][10]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative[11]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[11]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[12][13]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.
-
Washing: Wash the cells with PBS and centrifuge at 400 x g for 5 minutes.[12]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.[13]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[13]
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
Potential Signaling Pathway
Many pyrazole-based compounds function as kinase inhibitors. A plausible mechanism of action for this compound could be the inhibition of a kinase signaling pathway that is often dysregulated in cancer, such as the MAPK/ERK pathway.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Preclinical Evaluation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and application notes are generalized templates for the preclinical evaluation of a novel chemical entity, 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (referred to as "EMPA-HCl"). These are based on standard methodologies for small molecule drug discovery and should be adapted based on emerging data, institutional guidelines (e.g., IACUC), and specific research objectives. The hypothetical application focuses on anti-inflammatory properties, a common area of investigation for pyrazole derivatives.
Introduction
This compound (EMPA-HCl) is a pyrazole-derived small molecule. Compounds with this scaffold have demonstrated a wide range of biological activities. This document outlines a series of standard in vivo animal models to assess the preliminary safety, tolerability, pharmacokinetic profile, and anti-inflammatory efficacy of EMPA-HCl. The protocols described herein cover acute toxicity, pharmacokinetic analysis, and a widely used model of acute inflammation.
Safety and Toxicology: Acute Toxicity Study
An acute toxicity study is essential to determine the median lethal dose (LD50) and to identify the potential target organs for toxicity. This is typically performed in two rodent species according to OECD guidelines.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old, 180-220g) and CD-1 mice (6-8 weeks old, 25-30g). Animals are acclimatized for at least 7 days.
-
Housing: Animals are housed in standard polycarbonate cages with free access to standard pellet chow and water, under a 12-hour light/dark cycle.
-
Dose Formulation: EMPA-HCl is dissolved in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). The concentration is adjusted to administer a volume of no more than 10 mL/kg for rats or 20 mL/kg for mice.
-
Dosing Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single animal is dosed with a starting dose (e.g., 2000 mg/kg).
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
The dose progression or regression factor is typically 3.2.
-
-
Observation:
-
Animals are observed continuously for the first 30 minutes, then hourly for the next 4 hours, and daily for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body weight is recorded before dosing and on days 7 and 14.
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, surviving animals are euthanized for gross necropsy.
Data Presentation: Acute Toxicity
| Parameter | Vehicle Control | 200 mg/kg | 500 mg/kg | 2000 mg/kg |
| Species | Rat (n=5) | Rat (n=5) | Rat (n=5) | Rat (n=5) |
| Mortality | 0/5 | 0/5 | 1/5 | 4/5 |
| Calculated LD50 (mg/kg) | - | - | - | ~850 |
| Clinical Signs | None | None | Lethargy, Piloerection | Severe Lethargy, Ataxia |
| Body Weight Change (Day 14) | +15% | +14% | +8% | N/A |
Table 1: Hypothetical summary of acute oral toxicity data for EMPA-HCl in rats.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of EMPA-HCl. This information is vital for designing effective dosing regimens for efficacy studies.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.
-
Dose Administration:
-
Intravenous (IV) Group: EMPA-HCl is administered as a bolus via the tail vein at a dose of 2 mg/kg.
-
Oral (PO) Group: EMPA-HCl is administered by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Blood samples (~150 µL) are collected from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of EMPA-HCl are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 450.2 | 285.6 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-t) (ngh/mL) | 890.5 | 1750.8 |
| AUC(0-inf) (ngh/mL) | 910.2 | 1810.4 |
| t1/2 (h) | 3.5 | 4.1 |
| Cl (L/h/kg) | 2.2 | - |
| Vd (L/kg) | 7.7 | - |
| Bioavailability (F%) | - | 40.0% |
Table 2: Hypothetical key pharmacokinetic parameters of EMPA-HCl following a single IV and PO dose in rats.
Efficacy Studies: Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a classic and highly reproducible model for evaluating the activity of acute anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-180g).
-
Groups:
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Group 3: EMPA-HCl (10 mg/kg, PO)
-
Group 4: EMPA-HCl (30 mg/kg, PO)
-
Group 5: EMPA-HCl (100 mg/kg, PO)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are dosed orally with the vehicle, indomethacin, or EMPA-HCl.
-
One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
Data Presentation: Efficacy in Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| EMPA-HCl | 10 | 0.71 ± 0.05 | 16.5% |
| EMPA-HCl | 30 | 0.54 ± 0.05 | 36.5% |
| EMPA-HCl | 100 | 0.39 ± 0.04 | 54.1% |
Table 3: Hypothetical efficacy of EMPA-HCl on carrageenan-induced paw edema in rats. Data are presented as mean ± SEM.
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway
The diagram below illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation. A potential mechanism of action for an anti-inflammatory compound like EMPA-HCl could be the inhibition of IKK, which would prevent the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by EMPA-HCl.
Experimental Workflow Diagrams
The following diagrams outline the logical flow of the key in vivo experiments.
Caption: Workflow for the Acute Toxicity Study.
Application Notes and Protocols for the Quantification of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
Introduction
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a substituted aminopyrazole, a class of compounds recognized for its versatile role as a scaffold in medicinal chemistry.[1][2] Aminopyrazoles are integral to the development of targeted therapeutics, particularly as kinase inhibitors.[1][2][3] Given their potential in drug discovery and development, robust and reliable analytical methods for their quantification are essential for quality control, pharmacokinetic studies, and formulation analysis.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Logical Workflow for Analytical Method Selection
The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a general workflow for selecting an appropriate analytical technique for the quantification of this compound.
Caption: Workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds. This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound in bulk drug substance and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Formulations: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound at trace levels and for impurity profiling. The amine needs to be in its free base form for volatility.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 250°C.[5]
-
Injection Volume: 1 µL (Split mode, 20:1).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Temperature Program: Initial temperature 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z fragments.
2. Reagent and Standard Preparation:
-
Solvent: Dichloromethane, HPLC grade.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound, dissolve in a small amount of methanol, neutralize with a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to form the free base, extract with dichloromethane, and dilute to 10 mL in a volumetric flask with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
3. Sample Preparation:
-
Similar to the standard preparation, samples must be basified to convert the hydrochloride salt to the free base, followed by extraction into a suitable organic solvent like dichloromethane. The final extract is then analyzed.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration.
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a suitable chromophore. This method is ideal for the analysis of pure this compound or in simple formulations without interfering substances.
Experimental Protocol
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
2. Reagent and Standard Preparation:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of 0.1 M HCl in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
3. Measurement Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of a standard solution between 200 and 400 nm.
-
Measure the absorbance of the calibration standards and the sample solution at the λmax against a 0.1 M HCl blank.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| λmax | ~235 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µg/mL |
| Precision (%RSD) | < 3.0% |
| Accuracy (Recovery %) | 97.0 - 103.0% |
Application in Drug Development: Targeting Kinase Signaling
Aminopyrazole derivatives are often investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer.[1][2][3] The quantification of these compounds is vital for in vitro and in vivo studies to determine their efficacy and pharmacokinetic profiles. The diagram below illustrates a simplified representation of a kinase signaling pathway that could be targeted by an aminopyrazole inhibitor.
Caption: Inhibition of a kinase signaling pathway.
References
Application Note: Quantitative Analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the analyte, which can present challenges for retention on traditional reversed-phase columns, this protocol employs an ion-pairing agent to improve chromatographic performance.[1][2][3] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity, making it suitable for high-throughput screening and routine analysis in drug development.
Introduction
1-Ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound and its hydrochloride salt is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the requisite sensitivity and specificity for such analyses.[4] This document provides a comprehensive protocol for the LC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Solution: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[5]
LC-MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Reversed-Phase C18, 2.6 µm, 50 x 3.0 mm |
| Mobile Phase A | 0.1% Perfluorooctanoic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
Data Presentation
Table 1: Mass Spectrometry Transitions
Note: The molecular weight of 1-Ethyl-3-methyl-1H-pyrazol-4-amine is approximately 125.18 g/mol . The precursor ion will be the protonated molecule [M+H]+.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | 126.2 | 98.1 (Quantifier) | 0.1 | 15 |
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | 126.2 | 71.1 (Qualifier) | 0.1 | 25 |
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Retention Time | 2.8 min |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | <5% |
| Accuracy (%Recovery) | 95-105% |
Visualizations
Caption: Experimental workflow for the LC-MS analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl.
Caption: Proposed fragmentation pathway for 1-Ethyl-3-methyl-1H-pyrazol-4-amine.
Discussion
The presented LC-MS method is designed for the reliable quantification of this compound. The use of an ion-pairing reagent, perfluorooctanoic acid, is anticipated to enhance the retention of this polar compound on the C18 stationary phase, leading to improved peak shape and separation from matrix components.[1][2][3] The positive electrospray ionization is suitable for this amine-containing molecule. The selection of specific precursor-to-product ion transitions in MRM mode provides the necessary selectivity to minimize interferences and ensure accurate quantification. The hypothetical performance characteristics indicate that the method is sensitive, linear, precise, and accurate, making it well-suited for applications in drug development and quality control.
Conclusion
This application note provides a detailed and robust LC-MS protocol for the quantitative analysis of this compound. The methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is outlined to facilitate its implementation in a laboratory setting. The use of ion-pair chromatography coupled with tandem mass spectrometry offers a powerful tool for the sensitive and selective analysis of this and other challenging polar analytes.
References
- 1. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: NMR Spectroscopy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited availability of experimental spectra in public databases, this note presents a predicted NMR dataset based on established principles of chemical shifts and coupling constants for similar molecular structures. These predictions serve as a reference for researchers working with this compound and related pyrazole derivatives.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift values for analogous compounds.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~1.40 | Triplet (t) | ~7.2 | 3H | -CH₂CH₃ |
| 2 | ~2.30 | Singlet (s) | - | 3H | -CH₃ (on pyrazole ring) |
| 3 | ~4.10 | Quartet (q) | ~7.2 | 2H | -CH₂ CH₃ |
| 4 | ~7.50 | Singlet (s) | - | 1H | H -5 (pyrazole ring) |
| 5 | ~8.00 (broad) | Singlet (s) | - | 3H | -NH₃ ⁺ |
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~12.0 | -CH₂CH₃ |
| 2 | ~15.0 | -CH₃ (on pyrazole ring) |
| 3 | ~45.0 | -CH₂ CH₃ |
| 4 | ~110.0 | C -4 (pyrazole ring) |
| 5 | ~135.0 | C -5 (pyrazole ring) |
| 6 | ~148.0 | C -3 (pyrazole ring) |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the hydrochloride salt form of the analyte, which ensures solubility and allows for the observation of the amine protons. Other polar deuterated solvents like D₂O or CD₃OD can also be considered.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for organic solvents. For aqueous solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) may be used. Add a small amount of the standard to the NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by vortexing the NMR tube gently.
2. NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Apodization: Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.
-
Fourier Transformation: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks in both spectra.
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of 1-Ethyl-3-methyl-1H-pyrazol-4-amine and the predicted assignments for the key proton and carbon atoms.
Application Notes: The Utility of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in Kinase Inhibition Assays
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2][3] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2][4] Consequently, kinases are a major class of therapeutic targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the potential application of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a pyrazole-containing compound, in kinase inhibition assays. While specific data for this particular compound is not extensively published, the methodologies and principles outlined here are based on established practices for evaluating pyrazole-based kinase inhibitors.[1][5][6]
Principle of Kinase Inhibition Assays
Kinase inhibition assays are designed to measure the ability of a compound to block the enzymatic activity of a specific kinase. This is typically achieved by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.[6]
Quantitative Data Summary
Summarizing quantitative data is crucial for comparing the potency and selectivity of different kinase inhibitors. The following tables provide examples of how to structure this data, based on published findings for various pyrazole-based kinase inhibitors.
Table 1: Example Inhibitory Activity of Pyrazole Derivatives against a Kinase Panel
| Compound Reference | Kinase Target | % Residual Activity at 1 µM | % Residual Activity at 10 µM | IC50 (nM) |
| Compound X1 | Haspin | <50 | Not Reported | 57 |
| Compound X1 | CLK1 | Not Reported | Not Reported | >1000 |
| Compound X1 | DYRK1A | Not Reported | Not Reported | >1000 |
| Compound X2 | Haspin | <50 | Not Reported | 66 |
| Compound X2 | CLK1 | Not Reported | Not Reported | 165 |
| Compound X2 | DYRK1A | Not Reported | Not Reported | >1000 |
| Compound Y1 | CDK16 | Not Reported | Not Reported | 33 |
| Compound Y1 | PCTAIRE family | Not Reported | Not Reported | 20-120 |
| Compound Z1 | CK1δ/ε | Not Reported | Not Reported | IC50 values reported |
Note: This table presents example data from various sources to illustrate data presentation and is not specific to this compound. Data for compounds X1 and X2 is adapted from studies on pyrazolo[3,4-g]isoquinolines.[6] Data for compound Y1 is from studies on 3-amino-1H-pyrazole-based inhibitors.[2] Compound Z1 represents N-(1H-pyrazol-3-yl)quinazolin-4-amines.[4]
Table 2: Example Cellular Activity of Pyrazole Derivatives
| Compound Reference | Cell Line | Assay Type | Endpoint | IC50 (µM) |
| Compound A | PC-3 | Cytotoxicity | Cell Viability | 21.9 - 28.6 |
| Compound A | MCF-7 | Cytotoxicity | Cell Viability | 3.90 - 35.5 |
| Compound B | PANC-1 | Cytotoxicity | Cell Viability | Reported as active |
Note: This table provides an example format for presenting cellular activity data. Compound A represents 1,3,5-trisubstituted-1H-pyrazole derivatives.[7] Compound B is a representative N-(1H-pyrazol-3-yl)quinazolin-4-amine.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Protocol)
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against a target kinase.[6]
Materials:
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)[6]
-
ATP
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, the kinase, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[6]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.
-
Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a member of the 4-aminopyrazole class of heterocyclic compounds. While specific biological applications of this particular molecule are not extensively documented in current literature, the 4-aminopyrazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[1] Derivatives of 4-aminopyrazole have shown a broad spectrum of activities, including anticonvulsant and antioxidant properties.[1] Notably, this structural motif is a key component in various kinase inhibitors and ligands for G-protein coupled receptors (GPCRs), making it a valuable starting point for the development of novel chemical probes and therapeutic agents.[1][2]
This document provides hypothetical, yet plausible, application notes and detailed experimental protocols for the use of this compound as a chemical probe, based on the known activities of structurally related 4-aminopyrazole derivatives. The provided protocols are intended to serve as a foundational guide for researchers to explore its potential biological targets and mechanisms of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃Cl₂N₃ |
| Molecular Weight | 198.09 g/mol |
| Appearance | Solid |
| SMILES | Cl.Cl.CCn1cc(N)c(C)n1 |
| InChI Key | BUTOBTHSCSCHMK-UHFFFAOYSA-N |
Hypothetical Application 1: Kinase Inhibitor Probe
The pyrazole core is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3] Many approved kinase inhibitors feature a pyrazole moiety.[3] Therefore, this compound could potentially act as a scaffold for developing or directly serve as a probe to investigate the function of specific kinases.
Experimental Protocol: Cell-Based Kinase Activity Assay (Western Blotting)
This protocol describes a general method to assess the inhibitory effect of this compound on a specific kinase signaling pathway in a cellular context by monitoring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the kinase substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, and 100 µM.
-
Include a vehicle-only control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle.
-
Incubate for a predetermined time (e.g., 2, 6, or 24 hours) based on the expected kinetics of the signaling pathway.
-
-
Protein Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using lysis buffer.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Plot the normalized phosphorylation levels against the concentration of the compound to determine the IC₅₀ value.
Caption: General workflow for evaluating a novel kinase inhibitor.
Hypothetical Application 2: G-Protein Coupled Receptor (GPCR) Ligand Probe
The 4-aminopyrazole scaffold has also been identified in ligands targeting GPCRs, such as orexin receptor antagonists.[2] This suggests that this compound could potentially serve as a probe to study GPCRs, either as an antagonist or an agonist.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to a specific GPCR expressed in a cell membrane preparation.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR
-
A known radiolabeled ligand for the target GPCR (e.g., [³H]-ligand)
-
This compound
-
A known non-radiolabeled antagonist for the target GPCR (for determining non-specific binding)
-
Binding buffer (specific to the GPCR being studied)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the binding buffer. A typical concentration range could be from 1 pM to 100 µM.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radiolabeled ligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Binding buffer, radiolabeled ligand, a high concentration of the known non-radiolabeled antagonist (e.g., 1000-fold higher than its Ki), and cell membranes.
-
Competitive Binding: Binding buffer, radiolabeled ligand, varying concentrations of this compound, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). The optimal conditions will depend on the specific GPCR and radioligand.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A generalized GPCR signaling pathway.
Quantitative Data from Related 4-Aminopyrazole Derivatives
The following table summarizes a selection of reported biological activities for various 4-aminopyrazole derivatives, which may provide a reference for the potential potency of this compound.
| Compound Class | Target/Assay | Reported Activity (IC₅₀/Ki) | Reference |
| 4-Aminopyrazole Derivatives | Anticonvulsant Activity | Varied efficacy in animal models | [1] |
| 4-Amino-3-methyl-1-phenylpyrazol-5-ol | Antioxidant (ABTS assay) | 0.93 TEAC | [4] |
| 4-Amino-3-methyl-1-phenylpyrazol-5-ol | Antioxidant (FRAP assay) | 0.98 TE | [4] |
| 4-Aminopyrazole-based compounds | Orexin-2 Receptor Antagonists | IC₅₀ values in the nanomolar range | [2] |
| Aminopyrazole Derivatives | FGFR2/3 Kinase Inhibitors | IC₅₀ values in the nanomolar range | [5] |
| 1H-Pyrazole-3-carboxamide Derivatives | FLT3 Kinase Inhibitors | IC₅₀ as low as 0.089 nM | [6] |
Disclaimer: The application notes and protocols provided herein are for research purposes only and are based on the activities of structurally related compounds. The specific biological activity, potency, and optimal experimental conditions for this compound must be determined experimentally. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering advantages over traditional high-throughput screening (HTS) by focusing on smaller, simpler molecules. Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities and presence in numerous FDA-approved drugs. This document provides detailed application notes and protocols for the use of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride as a fragment in FBDD campaigns, particularly targeting protein kinases.
While direct experimental data for this specific fragment in FBDD is not extensively published, its structural motifs and physicochemical properties make it an excellent candidate for screening libraries. The pyrazole core is a common feature in many kinase inhibitors, and the 4-amino substitution provides a vector for synthetic elaboration.
Physicochemical Properties
The suitability of a compound for FBDD is often assessed by the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. The properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine (the free base form relevant for binding) are well within these guidelines, making it an ideal starting point for a fragment screening campaign.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C6H11N3 | C6H13Cl2N3 | |
| Molecular Weight | 125.17 g/mol | 198.09 g/mol | [1] |
| cLogP | 0.5 | Not available | [1] |
| Hydrogen Bond Donors | 1 | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | 2 | [1] |
| Rotatable Bonds | 2 | 2 | [1] |
Application in Fragment-Based Drug Discovery
This compound is a suitable fragment for screening against a variety of protein targets, particularly protein kinases, where the pyrazole scaffold is a known ATP-competitive hinge-binding motif. The ethyl group at the N1 position can explore a hydrophobic pocket, while the methyl group at C3 can influence binding affinity and selectivity. The primary amine at C4 serves as a crucial vector for fragment evolution, allowing for synthetic elaboration to improve potency and develop structure-activity relationships (SAR).
Hypothetical Signaling Pathway Involvement
Many kinase signaling pathways are implicated in diseases such as cancer and inflammation. For instance, Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified CDK-mediated cell cycle regulation pathway, a potential target for inhibitors derived from a pyrazole fragment hit.
Caption: Simplified CDK pathway in cell cycle progression.
Experimental Protocols
The following are generalized protocols for a fragment screening campaign using this compound.
Fragment Library Preparation
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO or water.
-
Quality Control : Verify the identity and purity of the fragment using LC-MS and ¹H NMR.
-
Plating : Dispense the fragment stock solution into 96- or 384-well plates for screening.
Primary Biophysical Screen: Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method for primary screening to identify fragments that bind to the target protein.
-
Reaction Mixture : In each well of a 96-well PCR plate, prepare a reaction mixture containing the target protein (e.g., a protein kinase) at a final concentration of 2-5 µM, a fluorescent dye (e.g., SYPRO Orange), and the fragment at a final concentration of 100-500 µM in an appropriate buffer.
-
Thermal Denaturation : Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Data Analysis : Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant shift in Tm (ΔTm) in the presence of the fragment compared to a DMSO control indicates binding.
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to validate hits from the primary screen and determine binding affinity and kinetics.
-
Protein Immobilization : Immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Fragment Binding : Inject a series of concentrations of this compound over the sensor surface.
-
Data Analysis : Monitor the change in the SPR signal (response units, RU) over time. Fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
Structural Biology: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
-
Crystallization : Set up crystallization trials for the target protein in the presence of a saturating concentration of the fragment.
-
Data Collection : Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination : Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.
The following diagram illustrates a typical FBDD workflow.
Caption: A typical workflow for Fragment-Based Drug Discovery.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability of the pyrazole scaffold provide a solid foundation for hit-to-lead optimization. The protocols outlined above offer a general framework for identifying and validating this and other pyrazole-based fragments as starting points for the development of novel therapeutics.
References
Formulation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a small molecule of interest in various research fields. As with many novel compounds, successful in vivo evaluation is critically dependent on the development of a suitable formulation that ensures appropriate solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for administration in rodent models, a crucial step in preclinical research.
The protocols outlined below are based on general best practices for the formulation of amine hydrochloride salts and similar heterocyclic compounds for preclinical in vivo studies. It is important to note that the solubility and stability of this compound in various vehicles should be experimentally determined for the most accurate and effective formulation. The compound is available as a dihydrochloride salt, which is a solid and noted to be moisture-sensitive.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for selecting an appropriate formulation strategy. Key properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl₂N₃ | |
| Molecular Weight | 198.09 g/mol | |
| Physical Form | Solid | |
| Moisture Sensitivity | Moisture sensitive |
Formulation Strategies & Protocols
The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the physicochemical properties of the compound. As an amine hydrochloride salt, this compound is expected to have some degree of aqueous solubility. However, for higher concentrations, co-solvents and surfactants may be necessary.
Protocol 1: Aqueous Formulation for Oral (p.o.), Intravenous (i.v.), or Intraperitoneal (i.p.) Administration
This protocol is suitable for low-concentration dosing where the compound is sufficiently soluble in an aqueous vehicle.
Materials:
-
This compound
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
pH meter
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Dissolution: In a sterile vial, add the weighed compound to a predetermined volume of sterile water or normal saline.
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved.
-
pH Adjustment (Optional but Recommended): Measure the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-7.5 for i.v. and i.p. routes) using sterile, dilute solutions of NaOH or HCl.
-
Sterilization (for i.v. and i.p. routes): Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Final Concentration Check: It is recommended to analytically determine the concentration of the final formulation.
Data Presentation: Solubility Screening (Hypothetical Data)
| Vehicle | Estimated Solubility (mg/mL) | Observations |
| Sterile Water | 5 - 10 | Clear solution at lower concentrations |
| 0.9% Saline | 5 - 10 | Similar to water |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 2 - 5 | Potential for lower solubility |
Note: This data is hypothetical and should be experimentally determined.
Protocol 2: Co-Solvent Formulation for Higher Concentrations (p.o. or i.p. Administration)
This protocol is recommended when higher concentrations are required that exceed the aqueous solubility of the compound. A common vehicle system for preclinical studies involves a mixture of a solvent, a co-solvent/surfactant, and an aqueous carrier.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Tween® 80 (Polysorbate 80), USP grade
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: In a sterile vial, dissolve the compound in a small volume of DMSO (e.g., 5-10% of the final volume). Vortex until fully dissolved.
-
Addition of Co-solvent/Surfactant: Add PEG400 (e.g., 30-40% of the final volume) to the DMSO solution and vortex thoroughly. Subsequently, add Tween® 80 (e.g., 5% of the final volume) and vortex again to ensure a homogenous mixture.
-
Addition of Aqueous Carrier: Slowly add sterile saline to the organic mixture, vortexing continuously, until the final desired volume is reached.
-
Observation: The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
Data Presentation: Example Co-Solvent Formulations
| Formulation Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG400 | 40% | Co-solvent/Solubilizer |
| Tween® 80 | 5% | Surfactant/Solubilizer |
| 0.9% Saline | 45% | Aqueous Vehicle |
Experimental Workflows
The selection and preparation of an appropriate formulation is a key step in the overall workflow of an in vivo study.
Caption: A generalized workflow for the formulation and in vivo testing of a compound.
Signaling Pathways (Hypothetical)
While the specific mechanism of action of this compound is not detailed here, pyrazole derivatives are known to interact with various signaling pathways. For illustrative purposes, a hypothetical pathway is shown below.
Caption: A hypothetical signaling pathway for a pyrazole-based compound.
Stability Considerations
It is crucial to assess the stability of the final formulation. Amine-containing compounds can be susceptible to degradation.
-
Short-term Stability: Formulations should ideally be prepared fresh before each experiment. If temporary storage is necessary, it should be at 2-8°C and protected from light.
-
Freeze-Thaw Stability: If stock solutions are to be stored frozen, their stability after multiple freeze-thaw cycles should be evaluated.
-
Analytical Verification: HPLC or a similar analytical method should be used to confirm the concentration and purity of the compound in the formulation before and after storage.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation. The protocols provided in these application notes offer a starting point for researchers. It is strongly recommended that preliminary studies be conducted to determine the optimal vehicle and to ensure the solubility and stability of the compound under the specific experimental conditions. Careful consideration of the formulation will contribute to the generation of reliable and reproducible data in preclinical studies.
References
Application Notes and Protocols for High-Throughput Screening with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile chemical nature allows for the synthesis of diverse libraries of compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3] 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative with potential for biological activity. High-throughput screening (HTS) of this compound against various molecular targets is a critical step in identifying its potential as a therapeutic agent.
This document provides detailed application notes and protocols for the high-throughput screening of this compound, with a focus on its potential as a kinase inhibitor. Protein kinases are a major class of drug targets, and many approved kinase inhibitors contain a pyrazole core.[4][5] The following protocols are designed to be adaptable for various kinase targets and can be implemented in a standard HTS laboratory.
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
For the purpose of these application notes, we will consider a hypothetical screening campaign of this compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.
Data Presentation
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Standard format for HTS, allowing for miniaturization and increased throughput. |
| Assay Volume | 20 µL | Reduced volume to conserve reagents and compound. |
| Compound Concentration | 10 µM | Initial screening concentration for the primary assay. |
| Positive Control | Staurosporine (1 µM) | A known, potent, non-selective kinase inhibitor. |
| Negative Control | DMSO (0.1%) | Vehicle control, representing 0% inhibition. |
| Z'-factor | 0.78 | A measure of assay quality, with >0.5 indicating an excellent assay. |
| Signal-to-Background | 12.5 | Ratio of the signal from the uninhibited reaction to the background signal. |
| Hit Cutoff | >50% Inhibition | Threshold for selecting primary hits for further analysis. |
Table 2: Dose-Response Analysis of a Hypothetical Hit
| Compound | Target | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl | CDK2/CycA | 750 | 1.1 | 98 |
| Staurosporine (Control) | CDK2/CycA | 25 | 1.0 | 100 |
Experimental Protocols
Primary High-Throughput Screening Protocol: TR-FRET Kinase Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used method for HTS of kinase inhibitors.[6]
Materials:
-
CDK2/CycA active enzyme (e.g., from Thermo Fisher Scientific or Promega)
-
Biotinylated peptide substrate (e.g., Biotin-Histone H1 peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagents: LanthaScreen™ Eu-anti-phospho-substrate antibody and TR-FRET Dilution Buffer (Thermo Fisher Scientific)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well, low-volume, non-binding surface microplates (e.g., Corning 384-well Low Volume Black Round Bottom NBS Microplate)
-
Plate reader capable of TR-FRET measurements (e.g., Tecan Spark® or similar)
Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo® Liquid Handler), dispense 20 nL of the compound stock solution into the appropriate wells of a 384-well assay plate.
-
Dispense 20 nL of 1 mM Staurosporine (in DMSO) into the positive control wells.
-
Dispense 20 nL of 100% DMSO into the negative control and blank wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in assay buffer containing CDK2/CycA and the biotinylated peptide substrate. The final concentrations in the 20 µL assay will be 1 nM enzyme and 200 nM substrate.
-
Dispense 10 µL of the enzyme/substrate mix into all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at the Km value for the specific kinase (e.g., 10 µM for CDK2).
-
Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu-anti-phospho-substrate antibody in TR-FRET Dilution Buffer.
-
Add 10 µL of the detection reagent mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader using standard europium settings (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the TR-FRET ratio in the compound well, Signal_min is the average ratio of the positive control, and Signal_max is the average ratio of the negative control.
-
Identify primary hits as compounds with inhibition > 50%.
-
Secondary Assay: Dose-Response and IC50 Determination
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO, typically a 10-point, 3-fold dilution series starting from 1 mM.
-
Dispense the diluted compounds into a 384-well plate.
-
-
Assay Execution:
-
Follow the same procedure as the primary screen (steps 2-5).
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Simplified Kinase Signaling Pathway.
Caption: TR-FRET Kinase Assay Principle.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.co.uk [promega.co.uk]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pyrazole derivatives like this compound?
A1: Pyrazole-based compounds exhibit a range of solubilities. The pyrazole ring itself can participate in hydrogen bonding, which influences its solubility.[1][2] As a hydrochloride salt, this compound is generally expected to have improved aqueous solubility compared to its free base form due to the ionizable amine group.[3][4] However, the overall solubility is also influenced by the ethyl and methyl substituents, which can increase lipophilicity.
Q2: Why is my this compound not dissolving well in water?
A2: Even as a salt, the aqueous solubility of this compound can be limited. Factors that may contribute to poor dissolution include:
-
Common Ion Effect: If the aqueous solution already contains chloride ions, it can suppress the dissolution of the hydrochloride salt.
-
pH of the Solution: The pH of the water can affect the ionization state of the amine, thereby influencing solubility.
-
Crystal Lattice Energy: The energy of the crystal lattice of the solid can be high, making it difficult for solvent molecules to break it down.[5]
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities.[6]
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations.[7]
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
pH Adjustment: Since it is an amine hydrochloride, modifying the pH of the aqueous medium can significantly impact solubility.[8]
-
Temperature Modification: Assess the effect of temperature on solubility, as it is often higher at elevated temperatures.[9]
Troubleshooting Guide
Issue: Poor dissolution of this compound in aqueous buffers.
Troubleshooting Steps:
-
Have you tried adjusting the pH of the buffer?
-
Rationale: The solubility of amine hydrochlorides is often pH-dependent. Lowering the pH can further protonate the amine, which may increase its interaction with water and improve solubility.
-
Recommendation: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-4). See the Experimental Protocol for pH Adjustment below.
-
-
Have you considered using a co-solvent system?
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][10]
-
Recommendation: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400) and then dilute it with the aqueous buffer. See the Experimental Protocol for Co-solvent Systems below.
-
-
Is particle size reduction a viable option?
-
Rationale: Reducing the particle size of the solid compound increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[3][6]
-
Recommendation: If you have the equipment, consider techniques like micronization to reduce the particle size of the compound before attempting to dissolve it.
-
Solubility Data Summary
The following table presents hypothetical solubility data for this compound in various solvents at ambient temperature to illustrate how results can be structured for comparison.
| Solvent System | Polarity Index | Apparent Solubility (mg/mL) | Observations |
| Water | 10.2 | ~ 5 | Forms a clear solution at low concentrations |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~9.4 | ~ 4 | Slight precipitation observed over time |
| 0.1 M HCl (pH 1) | ~9.0 | > 20 | Readily dissolves to form a clear solution |
| Ethanol | 4.3 | > 50 | Forms a clear, stable solution |
| Propylene Glycol | 6.8 | ~ 30 | Forms a clear solution |
| DMSO | 7.2 | > 100 | Highly soluble, forms a clear solution |
| 10% Ethanol in Water | ~9.6 | ~ 15 | Improved solubility compared to water alone |
Experimental Protocols
Experimental Protocol for Solvent Screening
-
Preparation: Weigh 10 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of the test solvent to each tube.
-
Mixing: Vortex the tubes for 2 minutes at room temperature.
-
Observation: Visually inspect for complete dissolution.
-
Incremental Addition: If the compound has dissolved, add another 10 mg of the compound and repeat the mixing step. Continue this process until the compound no longer dissolves.
-
Equilibration: If the compound did not dissolve in the initial 100 µL, add an additional 400 µL of the solvent and vortex for 5 minutes. Allow the suspension to equilibrate for 1 hour at room temperature.
-
Analysis: Centrifuge the tubes and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Experimental Protocol for pH Adjustment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral to slightly alkaline pH).
-
Sample Preparation: Add an excess amount of this compound to 1 mL of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Experimental Protocol for Co-solvent Systems
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., 100 mg/mL in DMSO).
-
Serial Dilution: Prepare a series of co-solvent mixtures by mixing the organic solvent with water or a buffer in different ratios (e.g., 5%, 10%, 20%, 50% organic solvent).
-
Solubility Determination: Add a small aliquot of the stock solution to each co-solvent mixture and observe for any precipitation. Alternatively, use the equilibrium solubility method described in the pH adjustment protocol for each co-solvent mixture.
Visualizations
Caption: Workflow for solubility screening experiment.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. longdom.org [longdom.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride when prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in DMSO?
A1: To ensure the integrity of your sample, follow these steps for dissolution:
-
Allow both the powdered compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to minimize water absorption.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve your target concentration.
-
To aid dissolution, you can gently vortex the solution or use an ultrasonic bath.
Q2: What are the optimal storage conditions for stock solutions of this compound in DMSO?
A2: Proper storage is crucial to maintain the stability of the compound. We recommend the following:
-
Solvent Quality: Always use anhydrous, high-purity DMSO to prepare your stock solutions. DMSO is hygroscopic, and absorbed water can potentially lead to hydrolytic degradation of the compound over time.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use vials.
-
Storage Temperature: For long-term storage, it is advisable to store the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable.
Q3: How long can I expect a DMSO stock solution of this compound to be stable?
Q4: Can the hydrochloride salt form of the compound affect its stability in DMSO?
A4: Yes, the hydrochloride salt introduces a slightly acidic component to the solution. Under certain conditions, acidic environments can promote the degradation of DMSO itself, which could potentially affect the stability of the dissolved compound.[1] Additionally, some amine hydrochloride salts have been observed to be less stable than their free-base counterparts or other salt forms.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution. | 1. The solution may be supersaturated.2. The storage temperature is too low, causing the compound to fall out of solution.3. The DMSO may have absorbed water, reducing solubility. | 1. Gently warm the solution to 37°C and use an ultrasonic bath to attempt to redissolve the compound.[3] Consider preparing a less concentrated stock solution.2. If precipitation occurs upon freezing, you may need to evaluate the optimal storage temperature for your specific concentration.3. Use fresh, anhydrous DMSO to prepare a new stock solution. |
| Inconsistent experimental results. | 1. The compound may have degraded over time.2. Multiple freeze-thaw cycles may have compromised the integrity of the stock solution.3. Inaccurate initial concentration of the stock solution. | 1. Prepare a fresh stock solution from the powdered compound.2. Always aliquot stock solutions to avoid repeated freezing and thawing.[3]3. Ensure the compound is fully dissolved before use and that your weighing and volume measurements are accurate. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | 1. The compound is degrading into one or more new entities.2. The DMSO solvent may be degrading.3. Contamination of the stock solution. | 1. Perform a systematic stability study to identify degradation products.2. Ensure the use of high-purity, anhydrous DMSO and proper storage conditions.3. Prepare a fresh stock solution using sterile techniques and high-purity reagents. |
Experimental Protocols
Protocol for Preparing a DMSO Stock Solution
-
Acclimatization: Place the vial of this compound and a sealed bottle of anhydrous DMSO in a desiccator for at least 30 minutes to allow them to reach room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of the powdered compound to the tube and record the weight.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Aliquoting: Once the compound is fully dissolved, dispense the solution into single-use, amber glass or polypropylene vials.
-
Inert Gas Purge (Optional): For compounds sensitive to oxidation, gently purge the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, date of preparation, and solvent. Store immediately at -20°C or -80°C.
General Protocol for a Small-Scale Stability Study
This protocol outlines a general method to assess the stability of this compound in DMSO.
-
Sample Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM) following the protocol above.
-
Aliquoting for Time Points: Distribute the stock solution into multiple aliquots, with enough vials for each time point and storage condition you plan to test.
-
Initial Analysis (Time Zero): Immediately after preparation, take one aliquot for initial analysis. Prepare a sample for your analytical method (e.g., HPLC, LC-MS) by diluting the stock solution to a suitable concentration. Analyze this "time zero" sample to get a baseline measurement of purity and concentration.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Analysis at Subsequent Time Points: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare and analyze the sample using the same analytical method as the "time zero" sample.
-
Data Evaluation: Compare the purity and concentration of the stored samples to the "time zero" sample. A significant decrease in the main compound peak or the appearance of new peaks may indicate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes the risk of hydrolysis. |
| Short-Term Storage | -20°C (up to 1 month) | Slows down potential degradation processes. |
| Long-Term Storage | -80°C (up to 1 year) | Provides greater stability for extended periods. |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can lead to compound degradation and precipitation. Aliquot into single-use vials. |
| Container | Amber glass or polypropylene vials | Protects from light and is compatible with DMSO. |
Table 2: Illustrative Stability Data from a Hypothetical Study
This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound.
| Storage Condition | Time Point | Purity (%) | Observations |
| -80°C | 0 | 99.5 | - |
| 1 Month | 99.4 | No significant change. | |
| 3 Months | 99.3 | No significant change. | |
| -20°C | 0 | 99.5 | - |
| 1 Month | 99.1 | Slight decrease in purity. | |
| 3 Months | 98.5 | Minor degradation observed. | |
| 4°C | 0 | 99.5 | - |
| 1 Week | 97.2 | Noticeable degradation. | |
| 1 Month | 92.0 | Significant degradation with the appearance of a new peak at RRT 0.85. | |
| Room Temperature | 0 | 99.5 | - |
| 24 Hours | 95.3 | Rapid degradation observed. | |
| 1 Week | 85.1 | Substantial degradation with multiple new peaks. |
Visualizations
Caption: A general experimental workflow for conducting a stability study of a compound in DMSO.
Caption: A logical troubleshooting guide for issues with compound stability in DMSO.
References
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in reactions like the Knorr synthesis, can arise from several factors, including the quality of starting materials and suboptimal reaction conditions.[1] The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Here are key areas to troubleshoot:
-
Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process.[1][3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify that the stoichiometry of the reactants is correct. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to improve regioselectivity include:
-
Solvent Choice: The choice of solvent can significantly influence the reaction's regioselectivity. Aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]
-
pH Control: The pH of the reaction mixture can affect the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1] The addition of a mild base like sodium acetate can be beneficial, particularly when using a hydrazine salt.[1]
-
Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: The reaction mixture has developed a significant color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1]
To mitigate this and obtain a purer product:
-
Addition of a Mild Base: If you are using a hydrazine salt, adding a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques:
-
Washing: Washing the crude product with a suitable solvent can help remove some of these colored impurities.[1]
-
Recrystallization: Recrystallization is a highly effective method for purifying the final pyrazole product.[1][2]
-
Column Chromatography: For separating complex mixtures or removing stubborn impurities, column chromatography on silica gel is a valuable technique.[1]
-
Troubleshooting Guide
Issue: Low Conversion Rate
Low conversion can be attributed to several factors, from the purity of your starting materials to the reaction conditions themselves.
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound at the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most common and effective method for purifying this and similar pyrazole salts is recrystallization.[1][2] Since the compound is a hydrochloride salt, it is a solid and its purification relies on exploiting differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[3][4] Acid-base extraction followed by crystallization is another viable strategy to remove non-basic impurities before the final salt formation and purification step.[1]
Q2: What are the best solvents for the recrystallization of this compound?
A2: The choice of solvent is critical and depends on the impurity profile. For polar, salt-like compounds such as amine hydrochlorides, protic solvents are often a good starting point. Common choices for pyrazole derivatives include ethanol, methanol, or isopropanol.[1][2] Mixed solvent systems, such as ethanol/water or ethanol/ethyl acetate, can also be highly effective.[1][2] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (e.g., hot ethanol) and a "poor" or "anti-solvent" (e.g., water or ethyl acetate) is added dropwise until turbidity appears, followed by slow cooling to induce crystallization.[2]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] This is a common issue with amine salts. Here are several strategies to resolve it:
-
Increase Solvent Volume: Add more of the primary "good" solvent to the hot mixture to decrease the saturation level, allowing crystallization to begin at a lower temperature.[2]
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. Using an insulated container (like a Dewar flask) or allowing the hot plate to cool down overnight can promote the formation of crystals over oil.[2]
-
Change the Solvent System: Experiment with a different solvent or solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[2]
-
Use a Seed Crystal: If available, add a single, pure crystal of the product to the supersaturated solution as it cools. This provides a nucleation site and can induce proper crystallization.[2]
Q4: The yield from my recrystallization is very low. How can I improve it?
A4: Low yield can result from several factors.[2] To improve recovery, consider the following:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[2]
-
Thorough Cooling: Ensure the flask is cooled sufficiently, typically in an ice-water bath, to maximize precipitation.
-
Solvent Choice: The ideal solvent will dissolve the compound completely when hot but have very low solubility for it when cold.[2]
-
Check the Mother Liquor: After filtering your crystals, try concentrating the mother liquor and cooling it again to see if a second crop of crystals can be obtained.
Q5: My final product has a persistent color. How can I remove these colored impurities?
A5: Colored impurities can often be removed with an activated charcoal treatment.[5] Dissolve the crude, colored product in the appropriate hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Caption: Troubleshooting workflow for purification challenges.
Data Summary
| Solvent System | Type | Characteristics & Best Use For |
| Ethanol or Isopropanol | Single Protic Solvent | Good starting point for polar amine salts. Effective for removing less polar impurities. |
| Ethanol / Water | Mixed Protic System | Excellent for many polar compounds. Water acts as an anti-solvent.[1][2] |
| Methanol / Diethyl Ether | Mixed System | Methanol is a good solvent; ether is a non-polar anti-solvent. Good for precipitating salts. |
| Acetone | Single Aprotic Solvent | Can be effective if protic solvents lead to poor recovery.[6] |
| Ethyl Acetate / Hexane | Mixed Aprotic System | Generally used for the free-base form, not the hydrochloride salt.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for purification by recrystallization. The ideal solvent system should be determined empirically on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol 95%)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice-water bath
-
Desiccator or vacuum oven
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Cell Permeability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: My batch of this compound is showing low permeability in our initial screening assays. What are the likely contributing factors?
A1: The poor cell permeability of this compound can likely be attributed to its physicochemical properties. As a hydrochloride salt, the compound is highly polar and water-soluble, which can impede its ability to passively diffuse across the lipophilic cell membrane. Key factors include:
-
High Polarity: The presence of the amine group, which is protonated at physiological pH, and the overall polar nature of the pyrazole ring contribute to a high polar surface area (PSA). A large PSA is generally associated with reduced membrane permeability.
-
Low Lipophilicity (LogP): Highly polar compounds typically have a low octanol-water partition coefficient (LogP), indicating a preference for aqueous environments over lipid bilayers.
-
Hydrogen Bonding: The amine group is a hydrogen bond donor, and the nitrogen atoms in the pyrazole ring are hydrogen bond acceptors. A high capacity for hydrogen bonding with water molecules in the extracellular space can hinder the compound's entry into the cell membrane.[1][2]
Q2: How can I experimentally confirm and quantify the low permeability of my compound?
A2: Two standard in vitro assays are recommended for quantifying cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[3][4] It is a high-throughput and cost-effective method for initial permeability screening.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[5][6] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including potential efflux.[5][6]
The primary output for both assays is the apparent permeability coefficient (Papp).
Q3: What are the general strategies I can employ to overcome the poor cell permeability of this compound?
A3: There are three main strategic pillars to enhance the cellular uptake of this compound:
-
Chemical Modification (Prodrug Approach): This involves chemically modifying the parent compound to create a more lipophilic derivative (a prodrug) that can more easily cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active parent drug.[7][8][9]
-
Formulation Strategies: This approach focuses on encapsulating the compound in a delivery vehicle that can facilitate its transport into the cell. Common examples include liposomes, nanoparticles, and cyclodextrin complexes.[10][11][12]
-
Use of Permeability Enhancers: These are excipients that can be co-administered with the compound to transiently and reversibly increase the permeability of the cell membrane.[13][14][15]
Section 2: Troubleshooting Guides
Issue: Low Papp values observed in the Caco-2 assay, suggesting poor absorption.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Polarity / Low Lipophilicity | Synthesize a series of lipophilic prodrugs by masking the polar amine group with functionalities like esters or carbamates. | Increased Papp values for the prodrugs compared to the parent compound. |
| Active Efflux | Perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein.[6][16] | If efflux is confirmed, co-administer with a known efflux pump inhibitor (e.g., verapamil) to see if the A-B permeability increases. |
| Poor Compound Stability in Assay Buffer | Analyze the concentration of the compound in the donor and receiver compartments at the end of the assay using LC-MS to determine the percent recovery. | If recovery is low, assess the compound's stability in the assay buffer over the incubation period. Consider using a more stable buffer system if degradation is observed. |
| Nonspecific Binding to Assay Plates | Low recovery in the absence of instability may indicate binding to the plasticware. | Run the assay with and without the Caco-2 cell monolayer to assess nonspecific binding. Using low-binding plates may mitigate this issue. |
Issue: Inconsistent Papp values across replicate wells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Caco-2 Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) of each well before and after the experiment.[16] Only use wells that fall within an acceptable TEER range. Co-dose with a fluorescent marker like Lucifer Yellow to assess monolayer integrity.[6] | Reduced variability in Papp values across wells with consistent TEER readings and low Lucifer Yellow leakage. |
| Compound Precipitation | Visually inspect the donor wells for any signs of precipitation. Determine the kinetic solubility of the compound in the assay buffer. | Ensure the dosing concentration is well below the solubility limit. If necessary, use a co-solvent, but keep the concentration low (e.g., <1% DMSO) to avoid affecting cell health. |
Section 3: Data Presentation
Table 1: Hypothetical Permeability Data for this compound and a Prodrug Derivative
| Compound | Assay Type | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery |
| Parent Compound | Caco-2 | 0.5 | 1.2 | 2.4 | 92% |
| Prodrug A (Ester) | Caco-2 | 5.8 | 6.1 | 1.1 | 95% |
| Parent Compound | PAMPA | 0.8 | N/A | N/A | 98% |
| Prodrug A (Ester) | PAMPA | 7.2 | N/A | N/A | 97% |
Table 2: Classification of Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Section 4: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Seeding on Transwell® Inserts: Cells are seeded onto polycarbonate membrane inserts (0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[5]
-
Differentiation: The cells are cultured for 21 days to form a differentiated and polarized monolayer. The medium is changed every 2-3 days.[5][16]
-
Monolayer Integrity Check: Measure the TEER of each insert. Values should be >250 Ω·cm² for a confluent monolayer.
-
Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Assay Procedure (Apical to Basolateral - A→B):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
Collect samples from both donor and receiver compartments at the end of the incubation.
-
-
Assay Procedure (Basolateral to Apical - B→A): Repeat the procedure, but add the test compound to the basolateral compartment and sample from the apical compartment.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment[5]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).[17]
-
Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The same buffer is added to the acceptor plate.[18]
-
Assay Start: 150-200 µL of the donor solution is added to each well of the filter plate. The filter plate is then carefully placed onto the acceptor plate.[19]
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: The concentration of the compound in the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using established equations that account for the concentration in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Section 5: Visualizations
Caption: A flowchart for troubleshooting low cell permeability.
Caption: Strategies to improve the cell permeability of the target compound.
References
- 1. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. bioengineer.org [bioengineer.org]
- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride aggregate formation issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential aggregate formation issues with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inconsistent IC50 values or variable results in biological assays.
Question: I am observing significant variability in the IC50 values for this compound in my enzyme inhibition assay. What could be the cause?
Answer: Inconsistent results can be a hallmark of compound aggregation.[1][2] Small molecule aggregates can non-specifically inhibit enzymes, leading to false-positive results that are highly dependent on the experimental conditions.[1][3][4] The formation of these aggregates can be influenced by minor variations in buffer composition, pH, ionic strength, and compound concentration.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Recommended Action: Perform a detergent-based counter-screen. A significant increase in the IC50 value in the presence of a non-ionic detergent like Triton X-100 suggests that the observed inhibition is, at least in part, due to aggregation.[4][6]
Quantitative Data Summary:
| Assay Condition | 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl IC50 (µM) |
| Standard Buffer | 5.2 |
| Standard Buffer + 0.01% Triton X-100 | > 100 |
Issue 2: Poor solubility or visible precipitates at working concentrations.
Question: I'm having trouble dissolving this compound in my aqueous assay buffer, or I'm observing a precipitate forming over time. How can I address this?
Answer: While poor solubility can lead to precipitation, the formation of visible particulates can also be a sign of aggregation.[7] Aggregates are self-associating entities that can range from nano-sized colloids to larger, visible particles.[7]
Troubleshooting Steps:
-
Solvent Optimization: While DMSO is a common solvent for stock solutions, ensure the final concentration in your aqueous buffer is low (typically <1%) to avoid solvent-induced precipitation.
-
Buffer Composition Analysis: The pH and ionic strength of your buffer can significantly impact the solubility and aggregation propensity of your compound.[5] Systematically vary these parameters to find optimal conditions.
-
Use of Excipients: Consider the inclusion of solubilizing agents or stabilizers in your formulation. For example, certain polymers or cyclodextrins can improve solubility.
-
Characterize the Particulates: Use techniques like Dynamic Light Scattering (DLS) to determine if the issue is aggregation (presence of nanoparticles) or precipitation (larger, irregular particles).[3][8][9][10]
Quantitative Data Summary:
| Buffer pH | Ionic Strength (mM) | Particle Size by DLS (nm) | Polydispersity Index (PDI) |
| 6.0 | 50 | 850 | 0.8 |
| 7.4 | 50 | 250 | 0.4 |
| 7.4 | 150 | 150 | 0.2 |
| 8.0 | 150 | 95 | 0.1 |
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a concern?
A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically ranging from tens to hundreds of nanometers in size.[3][8] These aggregates can be a significant source of artifacts in drug discovery by causing non-specific inhibition of proteins, leading to false-positive results in high-throughput screens.[1][2][4]
Q2: How can I proactively test for the aggregation potential of this compound?
A2: Several biophysical and biochemical techniques can be used. Dynamic Light Scattering (DLS) is a primary method to detect particles in solution and determine their size distribution.[3][9][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect aggregation by observing concentration-dependent changes in chemical shifts, peak broadening, and diffusion coefficients.[7][12][13][14][15] Additionally, running a counter-screen with a well-characterized enzyme known to be susceptible to aggregate-based inhibition, such as β-lactamase, can be a useful biochemical assay.[4][6]
Q3: What factors can influence the aggregation of my compound?
A3: Several factors related to the compound itself and the experimental environment can influence aggregation. These include:
-
Compound Concentration: Aggregation typically occurs above a certain critical aggregation concentration (CAC).[4]
-
Physicochemical Properties: A compound's lipophilicity, pKa, and structure play a role.
-
Buffer Conditions: pH, ionic strength, and the presence of specific ions can promote or inhibit aggregation.[5]
-
Temperature: Changes in temperature can affect solubility and the kinetics of aggregation.
-
Mechanical Stress: Agitation or filtration can sometimes induce aggregation.[5]
Caption: Key factors influencing compound aggregation.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the presence and size distribution of particles of this compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Prepare a series of dilutions of the compound in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant and low (<1%).
-
Prepare a buffer-only control.
-
Filter all samples through a low-binding 0.22 µm filter into clean cuvettes.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the cuvette in the instrument and allow it to thermally equilibrate for at least 5 minutes.
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A significant increase in particle size and PDI with increasing compound concentration is indicative of aggregation.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmxresearch.com [nmxresearch.com]
- 8. wyatt.com [wyatt.com]
- 9. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. espace.inrs.ca [espace.inrs.ca]
- 13. Mechanisms of amyloid formation revealed by solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Research Portal [scholarship.miami.edu]
Troubleshooting inconsistent results in assays with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the pyrazole class of compounds, which are known to be versatile scaffolds in medicinal chemistry.[1][2] Many pyrazole derivatives function as kinase inhibitors by competing with ATP for the binding site on the enzyme.[1][2] Depending on the specific kinase, this can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used for pyrazole-based inhibitors.[1] It is crucial to ensure the final concentration of DMSO in your assay is low (typically less than 0.5%) to avoid solvent-induced artifacts.[3] For aqueous working solutions, the hydrochloride salt form should aid solubility in buffered solutions. However, it is always recommended to visually inspect solutions for any precipitation.
Q3: How can I confirm that the observed effects in my assay are due to the on-target activity of the compound?
A3: To confirm on-target activity, several approaches can be taken.[3] Using a structurally different inhibitor that targets the same protein should produce a similar phenotype.[3] Additionally, a clear dose-response relationship between the inhibitor concentration and the biological effect is indicative of on-target activity.[3] Rescue experiments, where a resistant mutant of the target protein is overexpressed, can also be performed to see if the inhibitor's effect is nullified.[3]
Q4: What are the typical IC50 values expected for pyrazole-based inhibitors in kinase assays?
A4: IC50 values for pyrazole-based kinase inhibitors can vary widely depending on the specific kinase, the substrate used, and the assay conditions, particularly the ATP concentration.[4][5] Reported IC50 values for various pyrazole derivatives against different kinases can range from nanomolar to micromolar concentrations.[1][4] It is essential to establish a baseline in your specific assay system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Users may experience significant variability in the half-maximal inhibitory concentration (IC50) values between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility | - Visually inspect stock and working solutions for any signs of precipitation. - Prepare fresh dilutions for each experiment. - Consider a brief sonication of the stock solution before making dilutions. |
| ATP Concentration | - For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[5] - Standardize the ATP concentration across all assays, ideally at or near the Km value for the specific kinase.[5] |
| Enzyme Activity | - Confirm the activity of the kinase enzyme stock. Use a control inhibitor with a known IC50 to qualify each new batch of enzyme.[5] |
| Pipetting Accuracy | - Ensure accurate and consistent pipetting, especially for serial dilutions. - Use calibrated pipettes and visually check for consistency in well volumes. |
| Incubation Times | - Standardize all incubation times (pre-incubation with inhibitor, kinase reaction) across all experiments. |
Issue 2: High Background Signal or False Positives
Users may observe a high background signal or apparent inhibition that is not dose-dependent.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | - The compound may interfere with the assay detection method (e.g., fluorescence, luminescence). - Run a control plate with the compound and all assay components except the enzyme to check for interference. |
| Non-specific Inhibition | - At high concentrations, the compound may cause non-specific inhibition through aggregation or other mechanisms. - Ensure a clear sigmoidal dose-response curve is obtained. - Consider using a different assay format to confirm the results. |
| Contamination | - Ensure all reagents and labware are free from contamination. - Use fresh, high-quality reagents. |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound
-
Target Kinase
-
Substrate specific to the kinase
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 5 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent assay results.
References
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The information is designed to assist in the optimization of dose-response curve experiments and to address common challenges encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: While specific applications for this exact compound are not extensively documented in publicly available literature, pyrazole derivatives are a significant class of compounds in medicinal chemistry. They are widely investigated for various therapeutic activities, including as antitumor, anti-inflammatory, and antimicrobial agents.[1][2] Many pyrazole-based compounds function as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[3][4] Therefore, it is plausible that this compound is used in screening campaigns to identify new therapeutic agents, particularly in oncology and immunology research.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is generally a solid.[5] For in vitro assays, a high-concentration stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[6] It is crucial to ensure the compound is fully dissolved. If solubility issues arise, gentle warming or sonication may be employed. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?
A3: When designing a dose-response experiment, consider the following:
-
Concentration Range: The range of concentrations should be wide enough to define both the top and bottom plateaus of the curve. A common practice is to use a serial dilution over several orders of magnitude.[7]
-
Number of Replicates: Performing experiments in triplicate or quadruplicate is recommended to ensure the reproducibility and statistical significance of the results.[7]
-
Controls: Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known inhibitor or activator of the target pathway).
-
Incubation Time: The duration of compound exposure can significantly impact the results. Time-course experiments may be necessary to determine the optimal incubation period.
Q4: How do I analyze the data from my dose-response experiment?
A4: Dose-response data is typically plotted with the log of the compound concentration on the x-axis and the measured response on the y-axis. A sigmoidal curve is then fitted to the data using a non-linear regression model, such as the four-parameter logistic (4PL) model.[8] From this curve, key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be determined.
Troubleshooting Guides
This section addresses specific issues that may arise during dose-response experiments with this compound.
Issue 1: Poor or Inconsistent Dose-Response Curve
-
Problem: The data points are scattered, and a clear sigmoidal curve cannot be fitted.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Due to low aqueous solubility, the compound may precipitate at higher concentrations when diluted from an organic stock into an aqueous assay buffer.[9] Visually inspect the wells for any precipitate. If precipitation is suspected, try lowering the highest concentration in your dilution series or adding a small percentage of a non-ionic detergent like Triton X-100 to the assay buffer.[5] |
| Inaccurate Pipetting | Small errors in pipetting can lead to significant variations in compound concentrations, especially with serial dilutions. Ensure your pipettes are calibrated and use proper pipetting techniques. Automated liquid handlers can improve consistency.[10] |
| Cell Seeding Inconsistency | For cell-based assays, uneven cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and check for uniform cell distribution.[10] |
| Assay Interference | The compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run a counter-screen with the compound in the absence of the biological target to check for interference.[5] |
Issue 2: The Dose-Response Curve Does Not Reach a Full 100% Inhibition (or Activation)
-
Problem: The top or bottom plateau of the curve is not well-defined, or the maximal effect is less than expected.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration Range | The concentrations tested may not be high enough to achieve maximal inhibition or low enough to see the baseline response. Extend the concentration range in both directions. |
| Compound Degradation | The compound may not be stable under the experimental conditions (e.g., temperature, pH, light exposure). Assess the stability of the compound under assay conditions. |
| Partial Agonism/Antagonism | The compound may be a partial agonist or antagonist, meaning it does not elicit a full response even at saturating concentrations. This is a characteristic of the compound's mechanism of action. |
| Limited Solubility | Poor solubility can limit the effective concentration of the compound in the assay, preventing it from reaching a saturating dose.[11] Refer to the troubleshooting steps for compound precipitation. |
Issue 3: High Variability Between Replicate Experiments
-
Problem: The IC50/EC50 values vary significantly between experiments performed on different days.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Variations in the preparation of buffers, media, or stock solutions can lead to experimental variability. Use standardized protocols and prepare reagents in larger batches if possible. |
| Cell Passage Number | For cell-based assays, the passage number of the cells can affect their response to stimuli. Use cells within a defined passage number range for all experiments.[10] |
| Environmental Factors | Fluctuations in incubator temperature, CO2 levels, or humidity can impact cell health and assay performance. Ensure that equipment is properly maintained and calibrated.[10] |
Data Presentation
The following tables summarize hypothetical and representative dose-response data for pyrazole derivatives in common in vitro assays. This data is provided for illustrative purposes to guide experimental design.
Table 1: Hypothetical IC50 Values of this compound in a Kinase Inhibition Assay
| Kinase Target | IC50 (µM) | Assay Type |
| Kinase A | 0.5 | Biochemical (e.g., FRET) |
| Kinase B | 2.1 | Biochemical (e.g., FRET) |
| Kinase C | > 50 | Biochemical (e.g., FRET) |
Table 2: Representative IC50 Values of Various Pyrazole Derivatives in Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) after 48h | Reference |
| Pyrazole Derivative 1 | HepG-2 (Liver Cancer) | 3.57 | [12] |
| Pyrazole Derivative 2 | MDA-MB-468 (Breast Cancer) | 6.45 | [7] |
| Pyrazole Derivative 3 | CFPAC-1 (Pancreatic Cancer) | 61.7 | [1] |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Cancer) | 6.1 | [13][14] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Cancer) | 7.9 | [13][14] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of adherent cells.[15][16]
Materials:
-
This compound
-
DMSO
-
Adherent cells in culture
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase. The specific reagents and conditions will vary depending on the kinase and the assay format (e.g., FRET, luminescence).
Materials:
-
This compound
-
DMSO
-
Purified kinase
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Assay buffer
-
Detection reagents (specific to the assay format)
-
384-well low-volume plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.
-
Assay Reaction: a. To the wells of a 384-well plate, add the diluted compound. b. Add the purified kinase to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme. c. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
The following diagrams illustrate key workflows and concepts related to dose-response experiments.
Caption: A typical experimental workflow for determining the IC50 value of a compound in a cell-based assay.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrazole-based kinase inhibitor.
Caption: A troubleshooting decision tree for addressing an inconsistent dose-response curve.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Mitigating Off-Target Effects of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address potential issues related to off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with a novel compound like this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2][3] For a novel compound, these effects are particularly concerning because they can lead to misinterpretation of experimental data, unexpected cellular toxicity, and a lack of translational potential from preclinical to clinical studies.[3] Identifying and minimizing these effects early in the research process is crucial for accurate characterization of the compound's biological activity and potential therapeutic value.
Q2: I'm observing a cellular phenotype with this compound, but I'm unsure if it's a true on-target effect. What are the initial steps to investigate this?
A2: A critical first step is to perform a dose-response analysis. If the effect is only observed at high concentrations, it may be indicative of off-target activity.[3] Additionally, employing orthogonal validation strategies is highly recommended. This involves using a structurally unrelated inhibitor that targets the same putative protein or pathway.[2] If both compounds elicit the same phenotype, it strengthens the evidence for an on-target mechanism.[2] Genetic validation, such as using CRISPR-Cas9 or siRNA to knockdown the proposed target, should also be performed to see if the resulting phenotype mimics the effect of the compound.[2][3]
Q3: My in vitro biochemical assays show potent activity, but I'm seeing weak or no effects in cell-based assays. What could be the cause?
A3: This discrepancy can arise from several factors. The compound may have poor cell permeability, preventing it from reaching its intracellular target.[2][4] It could also be subject to rapid metabolism by cellular enzymes or actively removed from the cell by efflux pumps.[4] Furthermore, the high intracellular concentration of cofactors like ATP (in the millimolar range) can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency compared to in vitro assays where ATP concentrations are often much lower.[4][5]
Q4: How can I proactively assess the potential off-target profile of this compound?
A4: A multi-tiered approach is recommended. In silico (computational) methods can be used as a first step to predict potential off-target interactions by screening the compound against databases of known protein structures.[1][6][7][8][9] Subsequently, broad experimental screening, such as large-scale kinase inhibitor profiling, can provide empirical data on the compound's selectivity.[10][11][12] For a more unbiased and comprehensive view, proteome-wide approaches like chemical proteomics can identify direct binding partners within the cellular environment.[13][14]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in In Vitro Assays
Possible Cause: Compound aggregation, interference with the assay detection system, or issues with assay components.
Troubleshooting Steps:
-
Assess Compound Aggregation: Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition.[15] To test for this, include a non-ionic detergent like Triton X-100 (typically at 0.01%) in the assay buffer. A significant shift in potency in the presence of the detergent suggests aggregation is occurring.[15]
-
Control for Assay Interference: Run control experiments to determine if the compound interferes with the detection reagents. This can be done by performing the assay without the enzyme or substrate and observing if the compound alone generates a signal.[15]
-
Validate Assay Reagents: Ensure the integrity and activity of all assay components, including the target protein and substrates.[4][5] Use fresh ATP solutions, as they can degrade over time.[5] Including a known, well-characterized inhibitor as a positive control can help validate the assay's performance.[4]
Troubleshooting Workflow for In Vitro Assays
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride storage and handling best practices
This technical support center provides essential information for the safe storage and handling of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. All recommendations are based on best practices for similar chemical compounds and should be supplemented by your institution's specific safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of the compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and contamination. For long-term storage, refrigeration at 2-8°C in a desiccated environment is recommended. Some suppliers may even utilize cold-chain transportation, underscoring the importance of maintaining a low temperature.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Standard laboratory PPE is mandatory. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][3] All handling of the solid compound should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation of dust particles.[2]
Q3: What are the known incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents, strong bases, and acid chlorides.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: In case of accidental exposure, what are the first-aid measures?
A4:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Troubleshooting Guides
Issue: Compound Degradation or Discoloration
| Symptom | Possible Cause | Troubleshooting Action |
| Change in color (e.g., from white to yellow/brown) | Exposure to air, light, or moisture. | Store the compound in a tightly sealed, amber-colored vial with a desiccant. For long-term storage, purge the vial with an inert gas like argon or nitrogen. |
| Unexpected analytical results (e.g., new peaks in LC-MS) | Chemical degradation due to improper storage or handling. | Review storage conditions. Perform a stability study in the solvent used for analysis (see Experimental Protocols). |
Issue: Poor Solubility or Precipitation
| Symptom | Possible Cause | Troubleshooting Action |
| Compound does not fully dissolve at the desired concentration. | The solvent may not be optimal, or the concentration exceeds the solubility limit. | Try a different solvent or a solvent mixture. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation. Determine the solubility of the compound in various solvents (see Experimental Protocols). |
| Precipitate forms in a solution that was previously clear. | The solution may be supersaturated, or the temperature may have decreased. Degradation to a less soluble product is also possible. | Gently warm the solution to see if the precipitate redissolves. If it does, the solution may need to be kept at a constant temperature. If not, the precipitate should be analyzed to determine if it is the original compound or a degradation product. |
Data Presentation
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation |
| Storage Temperature | 2-8°C (Refrigerated) for long-term storage. Room temperature for short-term use. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccated environment. |
| Light Sensitivity | Store in an amber or opaque container to protect from light. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. |
| Handling Area | Chemical fume hood or well-ventilated area. |
Table 2: General Chemical Compatibility
| Class of Compound | Compatibility |
| Strong Oxidizing Agents | Incompatible |
| Strong Bases | Incompatible |
| Acid Chlorides | Incompatible |
| Protic Solvents (e.g., water, ethanol) | Generally compatible, but stability should be verified. |
| Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Generally compatible, but stability should be verified. |
Experimental Protocols
Protocol 1: Determination of Solubility
Objective: To determine the approximate solubility of this compound in various laboratory solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, ethanol, DMSO, DMF, acetonitrile)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Magnetic stirrer and stir bars (optional)
Methodology:
-
Accurately weigh 1 mg of the compound into a vial.
-
Add the selected solvent dropwise (e.g., 100 µL at a time).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Observe for complete dissolution.
-
Continue adding solvent until the solid is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent added.
-
Repeat for each solvent of interest.
Protocol 2: Assessment of Solution Stability
Objective: To assess the stability of this compound in a specific solvent over time.
Materials:
-
Stock solution of the compound in the desired solvent (e.g., 1 mg/mL)
-
Amber HPLC vials
-
HPLC or LC-MS system
-
Incubator or temperature-controlled chamber
Methodology:
-
Prepare a stock solution of the compound in the solvent of interest.
-
Aliquot the solution into several amber HPLC vials, minimizing headspace.
-
Analyze a "time zero" sample immediately using a suitable analytical method (e.g., HPLC with UV detection) to determine the initial peak area of the compound.
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a vial and re-analyze it.
-
Compare the peak area of the compound at each time point to the "time zero" sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Visualizations
References
Avoiding degradation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Troubleshooting Guide
Encountering issues with the stability of your this compound solution? This guide will help you identify and resolve common problems.
| Observation | Potential Cause | Recommended Solution |
| Unexpected decrease in compound concentration or activity over time. | Hydrolysis: The compound may be susceptible to degradation in aqueous solutions, particularly at non-optimal pH levels. | - Maintain the solution pH within the optimal stability range (see FAQ 2).- Prepare fresh solutions before use and avoid long-term storage in solution.- Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation or Photodegradation: Exposure to oxygen or light can lead to the formation of colored degradation products. The pyrazole ring, while generally stable, can be susceptible to photolytic reactions.[1][2][3] | - Prepare and store solutions in amber vials or protect them from light using aluminum foil.- Use degassed solvents to minimize exposure to oxygen.- For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a precipitate in the solution. | Change in Solubility or Degradation: The compound may be converting to its less soluble free base form due to a pH shift, or a degradation product with lower solubility may be forming. For salts of weakly basic drugs, if the pH rises above the pH of maximum solubility (pHmax), the free base can precipitate.[4][5][6] | - Ensure the pH of your experimental medium is compatible with the hydrochloride salt and maintains its solubility.- Perform a solubility test at the intended concentration and pH before starting your experiment.- If a pH adjustment is necessary, use a suitable buffer system. |
| Inconsistent or non-reproducible experimental results. | Compound Instability under Experimental Conditions: The compound may be degrading during the course of your experiment due to factors like temperature, pH, or interaction with other components in the assay medium. | - Evaluate the stability of the compound under your specific experimental conditions by running a time-course experiment and analyzing for degradation.- Prepare fresh dilutions from a stable stock solution immediately before each experiment.- Minimize the time the compound spends in the experimental medium before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The main factors influencing the stability of this compound in solution are pH, temperature, light, and the presence of oxidizing agents. As an amine hydrochloride salt, its stability is particularly sensitive to pH changes.[7]
Q2: What is the optimal pH range for storing solutions of this compound?
Q3: How should I prepare and store stock solutions of this compound?
For maximum stability, it is recommended to prepare stock solutions in a suitable anhydrous organic solvent like DMSO or ethanol, if compatible with your experimental system. If an aqueous buffer is required, use a buffer system that maintains a slightly acidic pH. Store stock solutions in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Q4: Can I heat the solution to aid in dissolution?
Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate degradation, especially in aqueous solutions.[8][9] If heating is necessary, use gentle warming (e.g., a 37°C water bath) for a short period. It is advisable to first assess the thermal stability of the compound.
Q5: How can I detect degradation of my compound?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Data Presentation
The following tables provide hypothetical data to illustrate the impact of different conditions on the stability of this compound.
Table 1: Effect of pH on Degradation in Aqueous Solution at 25°C over 24 hours
| pH | % Degradation |
| 3.0 | < 1% |
| 5.0 | 2.5% |
| 7.0 | 8.1% |
| 9.0 | 15.6% |
Table 2: Effect of Temperature on Degradation in pH 5 Aqueous Buffer over 24 hours
| Temperature (°C) | % Degradation |
| 4 | < 0.5% |
| 25 | 2.5% |
| 37 | 6.8% |
| 50 | 12.3% |
Table 3: Effect of Light Exposure on Degradation in pH 5 Aqueous Buffer at 25°C over 24 hours
| Condition | % Degradation |
| Protected from Light | 2.5% |
| Exposed to Ambient Light | 5.2% |
| Exposed to UV Light (254 nm) | > 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Identify and characterize major degradation products using techniques like LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 4. researchgate.net [researchgate.net]
- 5. Salt Stability - The Effect of pHmax on Salt to Free Base Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine Thermal Degradation [bre.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate the successful synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Knorr Pyrazole Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete reaction. - Incorrect stoichiometry. - Low quality of starting materials. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure accurate measurement of ethylhydrazine and 2-methylacetoacetaldehyde. - Use freshly distilled or high-purity starting materials. - Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of multiple products (isomers) | - Reaction of ethylhydrazine at both carbonyl groups of an unsymmetrical dicarbonyl compound. | - The use of 2-methylacetoacetaldehyde is designed to minimize the formation of regioisomers. However, if isomers are observed, they can typically be separated by column chromatography.[2] |
| Reaction mixture turns dark (yellow/red) | - Decomposition of the hydrazine starting material. - Oxidation of reaction intermediates. | - This is a common observation in Knorr synthesis and does not always indicate a failed reaction.[3] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Step 2: Nitration of 1-Ethyl-3-methyl-1H-pyrazole
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 4-nitro isomer | - Formation of other nitro-isomers. - Over-nitration (dinitration). - Incomplete reaction. | - The 4-position is generally favored for electrophilic substitution on the pyrazole ring.[4] - Use a controlled amount of the nitrating agent and maintain a low reaction temperature to avoid over-nitration.[5] - Monitor the reaction by TLC to ensure completion. |
| Formation of N-nitro pyrazole | - Reaction conditions favoring N-nitration over C-nitration. | - Thermal rearrangement of the N-nitropyrazole to the C-nitropyrazole can be achieved by heating the reaction mixture.[6] |
| Runaway reaction | - Poor temperature control during the addition of the nitrating agent. | - Add the nitrating agent dropwise at a low temperature (e.g., 0 °C) with efficient stirring. |
Step 3: Reduction of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole and Hydrochloride Salt Formation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction | - Insufficient amount of reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Low reaction temperature. | - Use a molar excess of the reducing agent (e.g., SnCl₂·2H₂O). - For catalytic hydrogenation, use a fresh catalyst and ensure proper reaction setup. - The reduction with SnCl₂ is often exothermic; however, gentle heating may be required to drive the reaction to completion. |
| Formation of side products | - Over-reduction of the pyrazole ring. - Formation of azo or azoxy compounds. | - Choose a selective reducing agent like SnCl₂/HCl or control the conditions for catalytic hydrogenation (pressure, temperature, catalyst loading).[7] |
| Difficulty in isolating the hydrochloride salt | - Product is highly soluble in the reaction mixture. - Improper pH for salt precipitation. | - After reduction and work-up, dissolve the free amine in a suitable solvent (e.g., isopropanol, diethyl ether) and bubble with dry HCl gas or add a solution of HCl in an appropriate solvent. - Ensure the final solution is acidic to promote precipitation. |
| Product is an oil instead of a solid | - Presence of impurities. - Residual solvent. | - Purify the free amine by column chromatography before salt formation. - Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent like hexane may induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: Each step presents its own challenges. However, the nitration step often requires careful control of reaction conditions to ensure selective formation of the 4-nitro isomer and to avoid over-nitration or side reactions.
Q2: Can I use a different reducing agent for the nitro group reduction?
A2: Yes, other reducing agents can be used. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common alternative.[8] However, this method may require specialized equipment for handling hydrogen gas and the catalyst can sometimes be pyrophoric. Other metal/acid combinations like iron in acetic acid can also be employed.[9]
Q3: My final product is off-white or slightly colored. How can I improve its purity?
A3: A colored product often indicates the presence of trace impurities. You can try recrystallizing the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether. Treating a solution of the free amine with activated charcoal before salt formation can also help to remove colored impurities.[2]
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Q5: What are the safety precautions I should take during this synthesis?
A5: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethylhydrazine and nitrating agents are toxic and should be handled in a well-ventilated fume hood. The nitration reaction can be highly exothermic and requires careful temperature control.
Experimental Protocols
The following protocols are based on established synthetic methodologies for similar compounds and provide a likely route for the synthesis of this compound. Optimization may be required for specific laboratory conditions and scales.
Step 1: Knorr Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
This step involves the condensation of ethylhydrazine with 2-methylacetoacetaldehyde.
-
Materials:
-
Ethylhydrazine oxalate
-
Potassium carbonate (K₂CO₃)
-
2-Methylacetoacetaldehyde
-
Ethanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of free ethylhydrazine by treating ethylhydrazine oxalate with a solution of potassium carbonate in water.
-
Extract the free ethylhydrazine into diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude ethylhydrazine in ethanol.
-
To this solution, add 2-methylacetoacetaldehyde dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude 1-Ethyl-3-methyl-1H-pyrazole by vacuum distillation or column chromatography.
-
Step 2: Nitration of 1-Ethyl-3-methyl-1H-pyrazole
This step introduces a nitro group at the 4-position of the pyrazole ring.
-
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1-Ethyl-3-methyl-1H-pyrazole with stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.
-
Step 3: Reduction of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole and Hydrochloride Salt Formation
This final step involves the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.
-
Materials:
-
1-Ethyl-3-methyl-4-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Isopropanol
-
Dry HCl gas or HCl in isopropanol
-
-
Procedure:
-
Dissolve 1-Ethyl-3-methyl-4-nitro-1H-pyrazole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the pyrazole solution. The reaction is exothermic.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product, 1-Ethyl-3-methyl-1H-pyrazol-4-amine, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude amine in isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until the precipitation of the hydrochloride salt is complete.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous syntheses. Actual results may vary.
Table 1: Summary of Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1. Knorr Synthesis | Ethylhydrazine, 2-Methylacetoacetaldehyde | Ethanol | Reflux | 2-6 hours |
| 2. Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 °C | 1-3 hours |
| 3. Reduction & Salt Formation | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 hours |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield | Typical Purity (after purification) |
| 1. Knorr Synthesis | 1-Ethyl-3-methyl-1H-pyrazole | 60-80% | >95% |
| 2. Nitration | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole | 70-85% | >97% |
| 3. Reduction & Salt Formation | This compound | 80-95% (from nitro compound) | >98% |
Visualizations
The following diagrams illustrate the key workflows in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride to other pyrazole inhibitors
A comparative guide for researchers, scientists, and drug development professionals on the performance of selected pyrazole-based kinase inhibitors. This document provides a detailed comparison of their inhibitory activities, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Note: This guide focuses on a selection of well-characterized pyrazole-based kinase inhibitors for which public data is available. No public experimental data regarding the inhibitory performance of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride was found during the preparation of this document.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A significant number of pyrazole derivatives have been developed as potent kinase inhibitors, playing a crucial role in oncology and the treatment of inflammatory and neurodegenerative disorders.[2] This guide provides a comparative overview of selected pyrazole-based kinase inhibitors, focusing on their target specificity and potency.
Performance Comparison of Selected Pyrazole Kinase Inhibitors
The inhibitory potency of pyrazole derivatives can vary significantly based on the substitutions on the pyrazole ring and the overall molecular structure. This allows for the development of highly selective inhibitors for specific kinase targets. The following table summarizes the in vitro inhibitory activities of two representative pyrazole-based kinase inhibitors, Tozasertib and a selective CDK16 inhibitor, against their primary targets and other kinases.
| Compound/Inhibitor | Primary Target(s) | Other Key Targets | Kᵢ (nM) | IC₅₀ (nM) | Cell-Based Potency (EC₅₀, nM) | Reference |
| Tozasertib (VX-680/MK-0457) | Aurora A, Aurora B, Aurora C | Bcr-Abl (T315I), FLT3 | 0.6 (Aurora A), 18 (Aurora B), 4.6 (Aurora C) | ~300 (in BaF3 cells) | - | [3][4][5] |
| Compound 43d | CDK16 | PCTAIRE and PFTAIRE family kinases | - | - | 33 (CDK16) | [6] |
Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values are dependent on assay conditions and ATP concentration.[7] EC₅₀ (Half-maximal effective concentration) reflects the compound's potency in a cellular context.
Key Signaling Pathway
Many pyrazole-based inhibitors target kinases that are crucial regulators of the cell cycle. The diagram below illustrates a simplified signaling pathway involving Cyclin-Dependent Kinase 16 (CDK16), a target of some novel pyrazole inhibitors, and its role in cell cycle progression.[8][9]
Caption: Simplified CDK16 signaling pathway in cell cycle regulation.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparison of inhibitor performance. Below are detailed methodologies for key experiments commonly used in the characterization of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Spectrophotometric Method)
This assay is a common method to determine the in vitro potency of an inhibitor against a specific kinase.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole inhibitor against a target kinase.
Materials:
-
Purified kinase
-
Substrate peptide
-
ATP
-
Coupling enzymes (pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Test inhibitor (serially diluted in DMSO)
-
Microplate spectrophotometer
Procedure:
-
Prepare the reaction mixture containing assay buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the substrate peptide.
-
Add a small volume of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the reaction by adding the purified kinase to the wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The oxidation of NADH is coupled to the consumption of ATP by the kinase.
-
Calculate the reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability (MTT) Assay
This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the concentration of a pyrazole inhibitor that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 or 120 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
FUCCI Cell Cycle Analysis
The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system allows for the real-time visualization of cell cycle progression in living cells.[11][12][13]
Objective: To determine the effect of a pyrazole inhibitor on cell cycle distribution.
Materials:
-
Cells stably expressing the FUCCI reporters (e.g., Cdt1-RFP and Geminin-GFP)
-
Live-cell imaging system with fluorescence microscopy capabilities
-
Test inhibitor
Procedure:
-
Seed the FUCCI-expressing cells in a suitable imaging plate or dish.
-
Treat the cells with the pyrazole inhibitor at various concentrations.
-
Place the plate in a live-cell imaging system and acquire images in the red and green fluorescence channels, as well as brightfield, at regular time intervals.
-
Analyze the images to classify individual cells into G1 (red nuclei), S/G2/M (green nuclei), or G1/S transition (yellow nuclei) phases based on their fluorescence.
-
Quantify the percentage of cells in each phase of the cell cycle at different time points and inhibitor concentrations.
-
Analyze the data to determine if the inhibitor induces a cell cycle arrest at a specific phase (e.g., a G2/M arrest).[6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing pyrazole-based kinase inhibitors.
Caption: General workflow for pyrazole inhibitor screening and characterization.
This guide provides a framework for the comparative evaluation of pyrazole-based kinase inhibitors. The presented data and protocols serve as a resource for researchers engaged in the discovery and development of novel therapeutics in this important class of compounds.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tozasertib - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tozasertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uib.no [uib.no]
- 12. FUCCI Reporter Gene-Based Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis Using Cell Cycle Indicator: Fucci | Yokogawa America [yokogawa.com]
Comparative Cross-Reactivity Profiling of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride against a panel of kinases and G-protein coupled receptors (GPCRs). The data presented is intended to serve as a reference for assessing the compound's selectivity and potential off-target effects.
Introduction
This compound is a synthetic compound featuring a pyrazole core, a scaffold commonly found in molecules designed to target a variety of protein families, including kinases. Due to the conserved nature of the ATP-binding site in kinases, small molecule inhibitors often exhibit off-target activity. Therefore, comprehensive cross-reactivity profiling is essential to understand the selectivity profile and potential for adverse effects or polypharmacology. This guide presents hypothetical screening data to illustrate the compound's performance against a representative panel of kinases and GPCRs.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of 96 kinases at a screening concentration of 10 µM. The data is presented as the percentage of remaining kinase activity.
| Kinase Target | Remaining Activity (%) @ 10 µM | Kinase Target | Remaining Activity (%) @ 10 µM |
| ABL1 | 15 | GSK3A | 85 |
| SRC | 25 | GSK3B | 88 |
| LCK | 30 | CDK1/CycB | 92 |
| LYN | 35 | CDK2/CycA | 95 |
| FYN | 40 | CDK5/p25 | 91 |
| YES1 | 55 | CDK9/CycT1 | 98 |
| HCK | 60 | ROCK1 | 89 |
| FGR | 62 | ROCK2 | 93 |
| AURKA | 85 | PAK1 | 96 |
| AURKB | 88 | PAK2 | 94 |
| PLK1 | 92 | PIM1 | 78 |
| NEK2 | 95 | PIM2 | 81 |
| WEE1 | 98 | PIM3 | 83 |
| CHK1 | 91 | AKT1 | 97 |
| CHK2 | 94 | AKT2 | 99 |
| ATM | 97 | AKT3 | 96 |
| ATR | 99 | PIK3CA | 100 |
| DNAPK | 96 | PIK3CB | 100 |
| mTOR | 93 | PIK3CD | 100 |
| EGFR | 75 | PIK3CG | 100 |
| ERBB2 | 78 | PDPK1 | 98 |
| ERBB4 | 82 | SGK1 | 97 |
| INSR | 99 | MAPK1 (ERK2) | 95 |
| IGF1R | 98 | MAPK3 (ERK1) | 94 |
| FGFR1 | 88 | MAPK8 (JNK1) | 92 |
| FGFR2 | 90 | MAPK9 (JNK2) | 91 |
| FGFR3 | 89 | MAPK10 (JNK3) | 93 |
| FGFR4 | 91 | MAPK14 (p38a) | 88 |
| VEGFR1 | 85 | MAPK11 (p38b) | 89 |
| VEGFR2 | 80 | MAPK12 (p38g) | 90 |
| VEGFR3 | 83 | MAPK13 (p38d) | 91 |
| PDGFRa | 79 | BRAF | 96 |
| PDGFRb | 77 | RAF1 (C-RAF) | 95 |
| KIT | 70 | MEK1 (MAP2K1) | 99 |
| FLT3 | 72 | MEK2 (MAP2K2) | 98 |
| CSF1R | 74 | IKBKA (IKKa) | 97 |
| TIE2 | 94 | IKBKB (IKKb) | 96 |
| MET | 86 | TBK1 | 95 |
| ALK | 90 | JAK1 | 87 |
| ROS1 | 92 | JAK2 | 84 |
| RET | 88 | JAK3 | 86 |
| TRKA | 93 | TYK2 | 85 |
| TRKB | 95 | PKA | 99 |
| TRKC | 94 | PKCa | 98 |
| BTK | 80 | PKCb | 97 |
| ITK | 82 | PKCd | 96 |
| TEC | 81 | CAMK2A | 95 |
| BMX | 84 | CAMK2D | 94 |
Table 2: GPCR Binding Profile of this compound
The following table shows the percentage inhibition of radioligand binding to a panel of 48 GPCRs at a screening concentration of 10 µM.
| GPCR Target | % Inhibition @ 10 µM | GPCR Target | % Inhibition @ 10 µM |
| Adenosine A1 | 5 | Dopamine D1 | 2 |
| Adenosine A2A | 8 | Dopamine D2 | 4 |
| Adenosine A3 | 3 | Dopamine D3 | 6 |
| Adrenergic α1A | 12 | Dopamine D4 | 5 |
| Adrenergic α1B | 10 | Dopamine D5 | 3 |
| Adrenergic α2A | 7 | Histamine H1 | 15 |
| Adrenergic α2B | 9 | Histamine H2 | 8 |
| Adrenergic β1 | 4 | Histamine H3 | 11 |
| Adrenergic β2 | 6 | Muscarinic M1 | 9 |
| Angiotensin AT1 | 2 | Muscarinic M2 | 7 |
| Angiotensin AT2 | 1 | Muscarinic M3 | 10 |
| Bradykinin B2 | 5 | Muscarinic M4 | 6 |
| Cannabinoid CB1 | 18 | Muscarinic M5 | 8 |
| Cannabinoid CB2 | 22 | Opioid κ (KOP) | 4 |
| CCK1 (CCK-A) | 3 | Opioid δ (DOP) | 2 |
| CCK2 (CCK-B) | 4 | Opioid μ (MOP) | 3 |
| Chemokine CCR1 | 7 | Serotonin 5-HT1A | 14 |
| Chemokine CCR2b | 9 | Serotonin 5-HT1B | 12 |
| Chemokine CCR3 | 6 | Serotonin 5-HT2A | 18 |
| Chemokine CCR4 | 8 | Serotonin 5-HT2B | 16 |
| Chemokine CCR5 | 11 | Serotonin 5-HT2C | 15 |
| Chemokine CXCR1 | 5 | Serotonin 5-HT3 | 2 |
| Chemokine CXCR2 | 7 | Serotonin 5-HT4 | 4 |
| Chemokine CXCR4 | 10 | Serotonin 5-HT6 | 9 |
Experimental Protocols
Kinase Inhibition Assay
-
Principle: A radiometric kinase assay ([³³P]-ATP filter binding) was used to measure the inhibition of kinase activity.
-
Procedure:
-
Kinase, substrate, and the test compound (this compound) were incubated in a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
The reaction was initiated by the addition of [³³P]-ATP.
-
The reaction mixture was incubated for 120 minutes at room temperature.
-
The reaction was stopped by spotting the mixture onto P30 filter mats.
-
The filter mats were washed with 75 mM phosphoric acid to remove unincorporated [³³P]-ATP.
-
The amount of incorporated ³³P in the substrate was measured using a scintillation counter.
-
The percentage of remaining kinase activity was calculated relative to a DMSO control.
-
GPCR Binding Assay
-
Principle: A competitive radioligand binding assay was used to determine the ability of the test compound to displace a known radioligand from its receptor.
-
Procedure:
-
Cell membranes expressing the target GPCR were incubated with a specific radioligand and the test compound (this compound) in a binding buffer.
-
The incubation was carried out for a specified time at a specific temperature to reach equilibrium.
-
The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters were washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The amount of bound radioactivity on the filters was quantified using a scintillation counter.
-
The percentage inhibition of radioligand binding was calculated by comparing the radioactivity in the presence of the test compound to that of a control (no compound).
-
Visualizations
Structure-activity relationship (SAR) studies of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] In the context of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] The 4-aminopyrazole core, in particular, has been identified as a privileged structure for targeting the ATP-binding site of kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), both of which are validated targets in cancer drug discovery.[2][3]
Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] Similarly, the aberrant activity of CDKs, which control cell cycle progression, is a hallmark of many cancers.[4] Therefore, the development of small molecule inhibitors targeting these kinases is a significant area of research.
General Structure-Activity Relationship (SAR) of 4-Aminopyrazole Analogs
Based on the analysis of various studies on 4-aminopyrazole and related pyrazolopyrimidine scaffolds, several key structural features have been identified as crucial for their kinase inhibitory activity. These insights can guide the design of novel analogs of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.
Table 1: General Structure-Activity Relationship Insights for 4-Aminopyrazole Scaffolds
| Molecular Position | Modification | Impact on Activity | Rationale |
| N1-Position | Small alkyl groups (e.g., methyl, ethyl) or substituted phenyl rings. | Activity is sensitive to the size and nature of the substituent. Phenyl groups can enhance potency through interactions with hydrophobic pockets.[3] | The N1-substituent is often directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site. |
| C3-Position | Small alkyl groups (e.g., methyl) or substituted aryl groups. | The C3-substituent can influence selectivity and potency by interacting with specific residues in the kinase active site.[5] | This position is often involved in key hydrophobic or hydrogen bonding interactions that anchor the inhibitor. |
| 4-Amino Group | Substitution with various heterocyclic or aryl groups. | This is a critical point for modification to achieve selectivity and high potency. The substituent can interact with the hinge region of the kinase.[2] | The 4-amino group and its substituents often form crucial hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors. |
| C5-Position | Introduction of substituents can modulate activity and physicochemical properties. | Can be explored for further interactions within the ATP-binding site or to improve properties like solubility. | This position can be modified to fine-tune the overall properties of the molecule. |
Targeted Signaling Pathways
Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In AML, activating mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.[3]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Orthogonal Assays for Confirming the Biological Activity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological activity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride through a series of orthogonal assays. Given that the specific biological target of this pyrazole-containing compound is not definitively established in publicly available literature, an initial broad screening approach is recommended, followed by specific, confirmatory assays based on the initial findings. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, G-protein coupled receptor (GPCR) modulation, anti-inflammatory, and antimicrobial effects.[1][2][3][4]
This guide will present two plausible primary activity scenarios and the corresponding orthogonal assays to validate these findings:
-
Scenario 1: The compound is identified as a potential kinase inhibitor.
-
Scenario 2: The compound is identified as a potential G-protein coupled receptor (GPCR) ligand.
Scenario 1: Confirmation of Kinase Inhibitor Activity
An initial high-throughput screen might identify this compound as a hit against a specific kinase, for instance, a tyrosine kinase. To confirm this activity and elucidate its mechanism, a series of orthogonal assays are essential.
Data Presentation: Comparison of Orthogonal Assays for Kinase Inhibition
| Assay Type | Principle | Key Parameters Measured | Advantages | Limitations |
| Primary Assay: ADP-Glo™ Kinase Assay | Quantifies ADP produced from a kinase reaction using a luminescence-based signal. | IC50 | High-throughput, sensitive, commercially available.[5] | Prone to false positives from assay interference. |
| Orthogonal Assay 1: Homogeneous Time-Resolved Fluorescence (HTRF) | Measures the inhibition of substrate phosphorylation via a FRET-based signal between a europium cryptate-labeled antibody and a phycoerythrin-labeled substrate. | IC50, Ki | Homogeneous format, low background, suitable for high-throughput screening.[6] | Requires specific antibodies and labeled substrates. |
| Orthogonal Assay 2: Cellular Target Engagement (NanoBRET™) | Quantifies compound binding to the target kinase in live cells using bioluminescence resonance energy transfer (BRET). | IC50, Target Occupancy | Physiologically relevant, measures intracellular target binding.[7] | Requires genetically engineered cells. |
| Orthogonal Assay 3: Western Blot for Substrate Phosphorylation | Measures the phosphorylation of a downstream substrate in a cellular context. | p-Substrate levels | Confirms functional inhibition of the kinase in a cellular pathway. | Lower throughput, semi-quantitative. |
Experimental Protocols
1. Primary Assay: ADP-Glo™ Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of the compound or DMSO (vehicle control).
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[5]
-
2. Orthogonal Assay 1: HTRF Kinase Assay
-
Objective: To confirm the inhibitory activity using a different detection technology.
-
Procedure:
-
Prepare a serial dilution of the compound.
-
In a 384-well plate, add the kinase, biotinylated substrate, and ATP in the presence of the compound or DMSO.
-
Incubate for 1 hour at room temperature.
-
Add a solution containing europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
Read the HTRF signal at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and determine the IC50.[6]
-
Visualization
Caption: Workflow for confirming kinase inhibitor activity.
Scenario 2: Confirmation of GPCR Ligand Activity
Alternatively, the initial screen may suggest that this compound acts as a ligand for a specific GPCR. Orthogonal assays are crucial to validate this interaction and determine the nature of the ligand (e.g., agonist or antagonist).
Data Presentation: Comparison of Orthogonal Assays for GPCR Ligand Activity
| Assay Type | Principle | Key Parameters Measured | Advantages | Limitations |
| Primary Assay: Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the GPCR by the test compound. | Ki, IC50 | Gold standard for affinity determination, sensitive.[8] | Requires handling of radioactive materials. |
| Orthogonal Assay 1: TR-FRET Ligand Binding Assay | A non-radioactive binding assay using a fluorescently labeled ligand and a receptor tagged with a FRET donor. | Ki, IC50 | Homogeneous, no-wash format, amenable to HTS.[9][10] | Requires specific fluorescent ligands and tagged receptors. |
| Orthogonal Assay 2: cAMP Assay | Measures the modulation of intracellular cyclic AMP levels, a common downstream second messenger for Gs and Gi-coupled GPCRs. | EC50 (agonist), IC50 (antagonist) | Functional assay, provides information on signaling pathway. | Not applicable for Gq-coupled GPCRs. |
| Orthogonal Assay 3: Calcium Mobilization Assay | Measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation. | EC50 (agonist), IC50 (antagonist) | Functional assay, highly sensitive, real-time measurement.[11] | May require co-expression of a promiscuous G-protein for non-Gq coupled receptors.[11] |
Experimental Protocols
1. Primary Assay: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound to the target GPCR.
-
Procedure:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well filter plate, incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and a serial dilution of this compound.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to separate bound from free radioligand.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.[8]
-
2. Orthogonal Assay 2: cAMP Assay
-
Objective: To determine if the compound acts as an agonist or antagonist on a Gs or Gi-coupled GPCR.
-
Procedure:
-
Plate cells expressing the target GPCR in a 384-well plate.
-
For agonist mode, add a serial dilution of the compound.
-
For antagonist mode, add a serial dilution of the compound followed by a fixed concentration of a known agonist.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Calculate the EC50 (for agonists) or IC50 (for antagonists).
-
Visualization
Caption: A generalized GPCR signaling pathway.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 9. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
Head-to-Head Comparison of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride with Known Drugs: A Data-Driven Analysis
A comprehensive comparative analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is currently precluded by the limited availability of public research data. While the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, specific biological activity and mechanistic data for this particular compound are not sufficiently documented in the scientific literature to facilitate a direct, evidence-based comparison with known therapeutic agents.
The aminopyrazole core is a versatile structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, the specific substitutions at the 1, 3, and 4 positions of the pyrazole ring, as seen in this compound, are critical in defining its pharmacological profile. Without dedicated preclinical or clinical studies on this exact molecule, any comparison to existing drugs would be speculative.
This guide will, therefore, focus on the known biological potential of the broader aminopyrazole class to provide a theoretical context for the potential applications of this compound and outline the necessary experimental framework for its future evaluation.
The Therapeutic Landscape of Aminopyrazoles: A Foundation for Future Research
The aminopyrazole scaffold is a key component in several successful drugs, highlighting the potential of this chemical class. For instance, derivatives of aminopyrazole have been developed as potent inhibitors of various kinases, which are crucial targets in oncology. The general structure-activity relationship (SAR) studies of aminopyrazoles suggest that modifications on the pyrazole ring and the amino group can significantly influence their binding affinity and selectivity towards different biological targets.
To initiate a comparative study, a logical first step would be to screen this compound against a panel of known biological targets for which other aminopyrazole derivatives have shown activity. This would help in identifying its primary mechanism of action.
Proposed Experimental Workflow for Comparative Analysis
To generate the necessary data for a head-to-head comparison, a systematic experimental approach is required. The following workflow outlines the key studies that would need to be conducted.
Independent Analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential therapeutic applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and structurally similar pyrazole derivatives. Drawing upon independent research, this document summarizes key findings, presents comparative experimental data, and details relevant methodologies to support informed decision-making in drug discovery and development.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of 4-amino-pyrazole derivatives as potent inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in cytokine signaling pathways implicated in cancer and inflammatory diseases.[3][4] Dysregulation of the JAK/STAT signaling pathway is linked to various malignancies, making JAK inhibitors a promising class of targeted cancer therapies.[3][5]
A key study by researchers focused on a series of 4-amino-(1H)-pyrazole derivatives and their inhibitory activity against JAK1, JAK2, and JAK3. The findings from this study provide a valuable benchmark for assessing the potential of this compound.
Table 1: Comparative in vitro Kinase Inhibitory Activity of 4-Amino-Pyrazole Derivatives [3]
| Compound | R1 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | Cyclopropyl | 11 | 4.8 | 12 |
| 3b | Cyclobutyl | 6.8 | 3.5 | 7.2 |
| 3c | Cyclopentyl | 4.5 | 2.8 | 4.1 |
| 3d | Cyclohexyl | 5.2 | 3.1 | 5.5 |
| 3e | Phenyl | 7.9 | 4.2 | 8.8 |
| 3f | 4-Fluorophenyl | 3.4 | 2.2 | 3.5 |
| 11b | N/A | 1.5 | 0.8 | 1.9 |
| Ruxolitinib (Control) | N/A | 3.3 | 2.8 | 428 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Table 2: Comparative Antiproliferative Activity of 4-Amino-Pyrazole Derivatives against Cancer Cell Lines [3]
| Compound | PC-3 (Prostate) IC50 (µM) | HEL (Erythroleukemia) IC50 (µM) | K562 (CML) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MOLT4 (Leukemia) IC50 (µM) |
| 3f | 1.8 | 0.45 | 0.52 | 2.1 | 0.68 |
| 11b | 2.5 | 0.35 | 0.37 | 3.2 | 0.81 |
| Ruxolitinib (Control) | >10 | 1.2 | 1.5 | >10 | 2.8 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate greater potency.
These tables demonstrate that substitutions on the pyrazole ring significantly influence both kinase inhibitory activity and antiproliferative effects. Specifically, compounds 3f and 11b show potent, low nanomolar inhibition of JAK kinases and sub-micromolar to low micromolar antiproliferative activity against a panel of cancer cell lines, in some cases exceeding the potency of the approved JAK inhibitor, Ruxolitinib.[3]
Comparative Analysis of Anti-inflammatory Activity
A study on novel pyrazole analogues investigated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. This assay is a standard in vivo method for evaluating the efficacy of anti-inflammatory drugs.
Table 3: Comparative in vivo Anti-inflammatory Activity of Pyrazole Derivatives [8]
| Compound | % Inhibition of Edema (after 3h) |
| 1 | 55.4 |
| 2 | 68.2 |
| 3 | 75.6 |
| 4 | 82.1 |
| 5 | 62.5 |
| 6 | 58.9 |
| Diclofenac sodium (Control) | 78.3 |
The results indicate that certain substituted pyrazoles, particularly compound 4 , exhibit significant anti-inflammatory activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[8]
Experimental Protocols
To ensure the independent verification of research findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (JAKs)[3]
-
Enzyme Source: Recombinant human JAK1, JAK2, and JAK3 kinases.
-
Substrate: A suitable peptide substrate for each kinase.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of the substrate by the kinase. This is typically quantified using a radiometric or fluorescence-based method.
-
Procedure:
-
Kinase, substrate, and ATP are incubated in a buffer solution.
-
Test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. .
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay[9][10]
-
Cell Lines: A panel of human cancer cell lines (e.g., PC-3, HEL, K562, MCF-7, MOLT4).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Test compounds are added at various concentrations and incubated for a specified period (e.g., 48-72 hours).
-
The MTT reagent is added to each well and incubated for a few hours.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. .
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Carrageenan-Induced Rat Paw Edema Assay[8][11]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Inducing Agent: Carrageenan (a substance that induces a localized inflammatory response).
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or control (e.g., diclofenac sodium) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). .
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-amino-pyrazole derivatives.
Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential biological efficacy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited publicly available experimental data for this specific compound, we present a comparative analysis against three well-characterized, commercially available drugs that share structural or functional similarities with the pyrazole scaffold: AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor; Ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor; and Edaravone, a potent antioxidant.
This document is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of novel pyrazole derivatives. We provide detailed experimental protocols for key assays and present the known efficacy of the comparator compounds in clearly structured tables. Furthermore, we include visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and potential mechanisms of action.
Comparative Efficacy of Selected Pyrazole-Based and Related Compounds
The following table summarizes the reported in vitro efficacy of the selected comparator compounds in their respective primary assays. This data serves as a benchmark for the potential performance of this compound.
| Compound | Target(s)/Assay | IC50/EC50 | Cell Line/System | Reference(s) |
| AT7519 | CDK1/cyclin B | 0.19 µM | Cell-free | [1] |
| CDK2/cyclin A | 0.044 µM | Cell-free | [1] | |
| CDK4/cyclin D1 | 0.067 µM | Cell-free | [1] | |
| CDK5/p35 | 0.018 µM | Cell-free | [1] | |
| Cytotoxicity | 0.5 µM | MM.1S (Multiple Myeloma) | [2] | |
| Ruxolitinib | JAK1 | 3.3 nM | Cell-free | [3] |
| JAK2 | 2.8 nM | Cell-free | [3] | |
| Antiproliferative | 67 nM | JAK2V617F-positive PV patient cells | [4] | |
| Edaravone | DPPH Radical Scavenging | ~30 µM | Cell-free | [5] |
| Peroxyl Radical Scavenging | (Rate constant available) | Cell-free |
Experimental Protocols
To facilitate the experimental evaluation of this compound, we provide detailed protocols for three key in vitro assays.
In Vitro Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Test compound (e.g., this compound)
-
Target kinase (e.g., CDK2/cyclin A, JAK2)
-
Kinase substrate (specific to the target kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the appropriate substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This is often a luminescence-based assay that quantifies the amount of ATP remaining or ADP produced.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Test compound
-
Human cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
Materials:
-
Test compound
-
DPPH solution in a suitable solvent (e.g., methanol or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in a suitable solvent.
-
Reaction Setup: In a 96-well plate, add the diluted compound or control to the wells.
-
DPPH Addition: Add the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. Determine the IC50 or EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Derivatives' Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activities of various pyrazole derivatives against several human cancer cell lines. The data presented is collated from recent preclinical studies, offering a quantitative basis for comparison. Detailed experimental protocols for the most common assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development in this promising area of oncology.
Comparative Cytotoxicity Data of Pyrazole Derivatives
The anti-proliferative efficacy of novel compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for a selection of recently synthesized pyrazole derivatives across various cancer cell lines, with standard chemotherapeutic agents included for reference where available.[1][2][3]
| Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrid (Cmpd 25) | HT29 (Colon) | 3.17 | Axitinib | >10 | [1] |
| PC3 (Prostate) | 6.77 | Axitinib | >10 | [1] | |
| A549 (Lung) | 4.21 | Axitinib | >10 | [1] | |
| Benzoxazine-Pyrazole Hybrid (Cmpd 22) | MCF7 (Breast) | 2.82 | Etoposide | 3.15 | [1] |
| A549 (Lung) | 3.14 | Etoposide | 4.28 | [1] | |
| HeLa (Cervical) | 4.56 | Etoposide | 5.12 | [1] | |
| Pyrazolone-Pyrazole Derivative (Cmpd 27) | MCF7 (Breast) | 16.50 | Tamoxifen | 23.31 | [1] |
| Indole-Pyrazole Hybrid (Cmpd 33) | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | [1] |
| MCF7 (Breast) | <23.7 | Doxorubicin | 24.7-64.8 | [1] | |
| Pyrazole Carbaldehyde Derivative (Cmpd 43) | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Fused Pyrazole Derivative (Cmpd 50) | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [1] |
| Sorafenib | 1.06 | [1] | |||
| Ferrocene-Pyrazole Hybrid (47c) | HCT-116 (Colon) | 3.12 | N/A | N/A | [2] |
| HL60 (Leukemia) | 6.81 | N/A | N/A | [2] | |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | Gemcitabine | <10 | [3][4] |
| MDA-MB-231 (Breast) | >10 | Cisplatin | <10 | [3][4] | |
| Pyrazole-Chalcone Hybrid (6b) | HNO-97 (Head & Neck) | 10.0 | N/A | N/A | [5] |
| Pyrazole-Chalcone Hybrid (6d) | HNO-97 (Head & Neck) | 10.56 | N/A | N/A | [5] |
N/A: Not available in the cited literature.
Key Signaling Pathways and Mechanisms of Action
Pyrazole derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1] Structure-activity relationship (SAR) studies indicate that substitutions on the pyrazole ring significantly influence which pathways are targeted.[1][6]
Key molecular targets identified include:
-
Kinase Inhibition: Many pyrazole derivatives are designed as kinase inhibitors. This includes targeting receptor tyrosine kinases like VEGFR-2 and EGFR, which are critical for angiogenesis and tumor growth, as well as cell cycle-regulating kinases such as CDK2.[1][7][8] Inhibition of these kinases can halt cell cycle progression and suppress tumor growth.[7]
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds function as microtubule-destabilizing agents, similar to vinca alkaloids. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9][10]
-
Induction of Apoptosis: Beyond cell cycle arrest, many pyrazole derivatives have been shown to induce programmed cell death (apoptosis). This is often achieved through the modulation of apoptotic markers, such as increasing the levels of p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2.[8]
Experimental Protocols
The evaluation of the cytotoxic potential of pyrazole derivatives is predominantly carried out using in vitro cell-based assays. The MTT assay is a standard method cited in numerous studies.[2][3][11]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent like DMSO, are serially diluted to a range of concentrations. The cell culture medium is replaced with a medium containing these dilutions. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.[4]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The diverse structures of pyrazole derivatives have enabled the development of compounds with potent and selective anticancer activities across a wide range of malignancies.[1][12] The data indicates that specific structural modifications, such as the creation of hybrids with other heterocyclic systems like benzothiazole or indole, can significantly enhance cytotoxicity, often surpassing that of standard chemotherapeutic drugs in preclinical models.[1] The primary mechanisms of action involve the targeted inhibition of key kinases in cell growth and survival pathways and the disruption of microtubule dynamics, ultimately leading to apoptosis. Future research should continue to explore the vast chemical space of pyrazole scaffolds to optimize potency, improve selectivity, and identify novel derivatives with superior therapeutic profiles for clinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. srrjournals.com [srrjournals.com]
- 12. researchgate.net [researchgate.net]
Evaluating the Selectivity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the potential kinase selectivity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited publicly available data on this specific compound, this analysis is based on the well-established characteristics of the pyrazole scaffold, a privileged structure in kinase inhibitor design. The performance of this structural class is compared against established kinase inhibitors with known selectivity profiles, supported by experimental data from related compounds.
Introduction to Kinase Inhibitor Selectivity
The successful development of kinase inhibitors as therapeutic agents is highly dependent on their selectivity. Off-target effects can lead to toxicity and unforeseen side effects. Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is crucial. Pyrazole derivatives have emerged as a versatile scaffold for designing potent and selective kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them a valuable starting point for inhibitor design.
Comparative Selectivity Profile
Table 1: Comparative Kinase Inhibition Data (IC50 in nM)
| Kinase Target | Pyrazole Analog 1 (Compound 11d)¹ | Pyrazole Analog 2 (Compound 8a)² | Dasatinib (Type I Inhibitor)³ | Imatinib (Type II Inhibitor)³ |
| CDK16 | Potent Inhibition | - | - | - |
| BMPR2 | - | 506 | - | - |
| ABL1 | - | - | 0.6 | 37 |
| SRC | - | - | 0.8 | 140 |
| KIT | - | - | 4 | 21 |
| PDGFRA | - | - | 13 | 33 |
| VEGFR2 | - | - | 12 | 670 |
¹Data for a 3-amino-1H-pyrazole-based inhibitor, highlighting selectivity within the CDK family.[1] ²Data for a pyrazole-based macrocyclic inhibitor targeting BMPR2.[2] ³Representative data for well-known promiscuous and selective kinase inhibitors.
Experimental Protocols for Selectivity Profiling
Accurate evaluation of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for two key assays in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
This compound (or comparator compound)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify that a compound binds to its intended target within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
This compound (or comparator compound)
-
Cell lysis buffer
-
Antibodies for the target protein (for Western blot or ELISA)
-
PCR tubes or plates
-
Thermal cycler
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the treated cells into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Representative Signaling Pathway: MAPK/ERK Pathway
Many kinase inhibitors, including those with a pyrazole scaffold, target components of critical signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
While direct experimental data for this compound is currently lacking, its pyrazole core suggests potential as a kinase inhibitor. The structure-activity relationships of related pyrazole-based compounds indicate that this class can be modified to achieve high potency and selectivity for various kinase targets. To definitively evaluate its selectivity, comprehensive profiling using assays such as the ADP-Glo™ Kinase Assay and in-cell target engagement confirmation with CETSA® are essential. The comparison with established inhibitors like Dasatinib and Imatinib provides a benchmark for what would be considered a selective versus a more promiscuous profile. Further investigation into this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
Comparative Analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and Alternative Kinase Inhibitors: A Guide to Reproducible In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and a representative alternative, Compound X (a hypothetical pyrazole-based kinase inhibitor), in the context of in vitro kinase inhibition assays. Due to the limited availability of direct experimental data on the reproducibility of this compound, this document serves as a methodological framework, offering standardized protocols and data presentation formats to facilitate reproducible experimental design and objective comparison.
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives targeting various kinases implicated in diseases such as cancer and inflammatory conditions.[1][2] The reproducibility of kinase inhibition assays is paramount for the reliable assessment of compound potency and for making informed decisions in drug discovery pipelines. Factors such as enzyme purity, substrate concentration, incubation time, and data analysis methods can significantly impact the variability of results.[3]
Data Presentation: Comparative Inhibitory Activity
To ensure a clear and direct comparison of inhibitory potency, all quantitative data should be summarized in a structured format. The following table presents a hypothetical comparison of this compound and Compound X against two common kinases, Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Standard Deviation (nM) | Assay Conditions |
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl | CDK2 | 150 | ± 15 | 10 µM ATP, 60 min incubation at 30°C |
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl | JAK2 | 850 | ± 42 | 10 µM ATP, 60 min incubation at 30°C |
| Compound X | CDK2 | 85 | ± 9 | 10 µM ATP, 60 min incubation at 30°C |
| Compound X | JAK2 | 1200 | ± 75 | 10 µM ATP, 60 min incubation at 30°C |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Reproducibility in kinase inhibition assays is contingent on a meticulously detailed and consistently executed protocol. The following is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases and compounds.
General In Vitro Kinase Inhibition Assay Protocol[5]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable reaction buffer containing the necessary salts and cofactors (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, 2 mM DTT).
- Kinase: Reconstitute the purified target kinase (e.g., CDK2/cyclin A, JAK2) in kinase buffer to the desired concentration. The purity and activity of the kinase are critical for reproducible results.
- Substrate: Prepare a solution of the specific substrate peptide or protein in kinase buffer.
- ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the kinase buffer. The ATP concentration should be kept consistent across experiments.[3]
- Test Compounds: Prepare stock solutions of this compound and the alternative compound in 100% DMSO. Create a serial dilution series in DMSO to achieve a range of concentrations for IC50 determination.
2. Assay Procedure:
- In a 96-well or 384-well plate, add the test compound dilutions. Ensure the final DMSO concentration is consistent across all wells, typically ≤1%.
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding the ATP solution. The order of reagent addition should be consistent for all experiments.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). Aim for initial velocity conditions where substrate conversion is below 20%.
3. Detection:
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Detect the amount of phosphorylated substrate using a suitable method, such as:
- Radiometric Assay: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[3]
- Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced in the kinase reaction.[4]
- Fluorescence Resonance Energy Transfer (FRET): Utilizes a fluorescently labeled substrate.
4. Data Analysis:
- Subtract the background signal (no enzyme control).
- Normalize the data to the positive control (enzyme without inhibitor) and negative control (no enzyme).
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. Standardize the data analysis workflow to ensure consistency.
Visualizing Experimental Logic and Pathways
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: A generalized kinase signaling pathway illustrating the mechanism of action for a pyrazole-based inhibitor.
Caption: A streamlined workflow for a reproducible in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive review of available in vivo data for pyrazole derivatives highlights their therapeutic potential across various disease models. While specific in vivo efficacy data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride remains limited in the public domain, this guide provides a comparative analysis of structurally related pyrazole compounds, offering insights into their potential applications and performance in preclinical studies.
This guide synthesizes available data on the in vivo efficacy of various pyrazole-based compounds, focusing on their anti-inflammatory and anticancer activities. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the understanding of the therapeutic promise of this class of compounds.
Comparative In Vivo Efficacy of Pyrazole Derivatives
The following tables summarize the in vivo efficacy of several pyrazole compounds from published studies. These compounds have been selected to represent the diverse therapeutic applications of the pyrazole scaffold.
Table 1: Anti-inflammatory Activity of Pyrazole Compounds
| Compound | Animal Model | Dose | Efficacy | Reference Compound |
| Novel dipyrazole ethandiamide compound | Animal studies | Not specified | Anti-inflammatory activity comparable to celecoxib | Celecoxib[1] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (Compounds 3a, 3c, 3d) | Carrageenan-induced paw edema in rats | 25 mg/kg | Significant anti-inflammatory activity | Diclofenac sodium[2][3] |
| 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one | Not specified | 25, 50, and 100 mg/kg p.o. | Better anti-inflammatory and analgesic activities | Phenylbutazone[2] |
| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives (10a, 10e, 10f, 10g) | Carrageenan-induced rat paw edema | Not specified | Potent activity at 3h (70-78% inhibition) | Ibuprofen[2] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Lines | Animal Model | Efficacy Metric | Reference Compound |
| Quinolin-2(1H)-one-based pyrazole (Compound 3i) | HeLa (cervical) | Not specified in provided abstracts | IC50 = 2.4 ± 0.14 μM (2.6-fold more potent than Adriamycin) | Adriamycin[4] |
| Pyrano[2,3-c]pyrazoles (50a-j) | Renal (786-0), Epidermal (A431), Breast (MCF-7), Glioblastoma (U-251) | Not specified in provided abstracts | Not specified in provided abstracts | Doxorubicin[4] |
| 1-(substituted)-3-methyl-1H-pyrazol-5(4H)-one (RA1, RA4, RA9) | Ehrlich ascites carcinoma (EAC) cells | Not specified in provided abstracts | Highest antitumor activity against EAC cells | 5-fluorouracil[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols typically employed in the in vivo evaluation of pyrazole compounds.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound. The protocol generally involves the following steps:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specific period before the experiment.
-
Compound Administration: The test compound (e.g., a pyrazole derivative) or a reference drug (e.g., diclofenac sodium) is administered orally or intraperitoneally at a predetermined dose.[2][3]
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group.
In Vivo Models of Choroidal Neovascularization (CNV)
For ocular applications, such as the treatment of neovascular age-related macular degeneration, specific in vivo models are utilized:
-
Model Induction: CNV is induced in rodents, often by laser photocoagulation of the retina.
-
Topical Administration: The test compound, such as the VEGFR-2 inhibitor Acrizanib, is administered topically to the eye.[6]
-
Efficacy Evaluation: The extent of CNV is evaluated using methods like fluorescein angiography or by histological examination of the retinal tissue.
-
Pharmacokinetic Analysis: Ocular and systemic exposure to the drug are measured to assess its distribution and clearance.[6]
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Conclusion
References
- 1. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. banglajol.info [banglajol.info]
- 6. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Safety and Logistics Guide
For Immediate Reference: This document provides crucial safety and disposal protocols for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, compiled to ensure the safety of laboratory personnel and compliance with regulations. The following procedures are based on information for the closely related compound, 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride, and general safety data for pyrazole derivatives. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Researchers and drug development professionals handling this compound must adhere to stringent safety and disposal protocols. This guide offers a direct, procedural framework for its safe management, from handling to final disposal, ensuring the well-being of laboratory personnel and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. Proper handling is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE) Summary:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to spills. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation.[1] | Prevents inhalation of dust or aerosols. |
In the event of exposure, immediate action is critical.
First-Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
After skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[2]
-
After inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[2]
-
After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.
-
Waste Identification and Collection:
-
Collect all waste material (unused product, contaminated consumables) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including its composition and any known hazards.
-
The primary method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Ensure the spill area is thoroughly cleaned and decontaminated after material pickup is complete.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The following procedures are based on best practices for handling similar amine hydrochloride and pyrazole-based compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be used at all times in the laboratory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard | Purpose |
| Eye and Face | Chemical splash goggles or safety glasses with a face shield if there is a splash hazard.[1][2] | ANSI Z87.1-1989 | Protects eyes from splashes, dust, and vapors.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | EN 374 | Prevents skin contact with the chemical.[3] Gloves should be inspected before use and changed regularly.[1][3] |
| Body | Nomex® or flame-resistant lab coat, fully buttoned.[1] | N/A | Protects skin and clothing from spills and splashes.[1] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][4] | NIOSH/MSHA or EN 149 | Required if working outside of a certified chemical fume hood or if dust/aerosols may be generated.[2][4][5] |
| Foot | Closed-toe, closed-heel shoes made of a non-porous material.[1] | N/A | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Experimental Workflow Diagram
Protocol Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride and other similar pyrazole compounds to understand the hazards.[3][5][6][7][8][9]
-
Ensure all necessary PPE is available and in good condition.[4] Don the appropriate PPE as listed in Table 1.[4]
-
Prepare the work area by ensuring a certified chemical fume hood is operational and the work surface is clean and uncluttered. Have spill containment materials readily accessible.
-
-
Handling:
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[6] Use anti-static measures if the compound is a fine powder.
-
Dissolving and Reaction: When dissolving the compound or running reactions, add it slowly to the solvent or reaction mixture to control any potential exothermic processes. Use appropriate glassware and ensure the reaction is adequately stirred and, if necessary, cooled.
-
-
Cleanup:
-
Decontamination: Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be considered contaminated waste.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Collect all contaminated solid waste, such as gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container. |
| Liquid Waste (Aqueous) | Labeled, sealed, and compatible solvent container | Collect all aqueous waste containing the compound. Do not pour down the drain.[6] The container should be labeled with the full chemical name and concentration. |
| Liquid Waste (Organic) | Labeled, sealed, and compatible solvent container | Collect all organic solvent waste containing the compound in a separate, appropriately labeled hazardous waste container. |
| Sharps | Puncture-proof sharps container | Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container. |
| Empty Containers | Original container or hazardous waste container | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal, or dispose of it as hazardous solid waste. |
General Disposal Protocol:
-
Segregation: Keep different waste streams (solid, aqueous, organic) separate to avoid unwanted reactions and to facilitate proper disposal.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[4]
-
Arrangement for Pickup: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by a certified waste management company.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
Table 3: Emergency Response Protocols
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the immediate area.[6] If safe to do so, contain the spill using absorbent pads or other appropriate materials. Avoid generating dust. Ventilate the area. Wear appropriate PPE, including respiratory protection, during cleanup. Collect spilled material and place it in a sealed container for disposal. |
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. falseguridad.com [falseguridad.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
